molecular formula C8H7ClN2O B1287334 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1039416-36-8

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1287334
CAS No.: 1039416-36-8
M. Wt: 182.61 g/mol
InChI Key: NBOXKWPAFWOANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOXKWPAFWOANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599428
Record name (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039416-36-8
Record name (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The 6-chloro substituted analog, specifically with a methanol group at the 2-position, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines two viable synthetic routes starting from commercially available precursors.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below.

Route A: From 2-Amino-5-chloropyridine

This two-step pathway commences with the cyclocondensation of 2-amino-5-chloropyridine with 1,3-dichloroacetone to form the key intermediate, 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine, followed by hydrolysis to the desired product.

Logical Workflow for Route A

A 2-Amino-5-chloropyridine C Cyclocondensation A->C B 1,3-Dichloroacetone B->C D 2-(Chloromethyl)-6-chloroimidazo[1,2-a]pyridine C->D Formation of imidazo[1,2-a]pyridine ring E Hydrolysis D->E Conversion of chloromethyl to hydroxymethyl F This compound E->F

Caption: Synthetic workflow for Route A.

Route B: From 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

This approach involves the direct reduction of the commercially available 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid to the target alcohol.

Logical Workflow for Route B

A 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid B Reduction A->B Reduction of carboxylic acid C This compound B->C

Caption: Synthetic workflow for Route B.

Experimental Protocols

Route A: Detailed Protocol

Step 1: Synthesis of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine

This procedure is adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[1][2]

  • Reaction Setup: To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as acetonitrile, add 1,3-dichloroacetone (approximately 1.01 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours.

  • Work-up and Isolation: The resulting precipitate is isolated by vacuum filtration and washed with acetonitrile. The solid is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The aqueous phase is extracted with ethyl acetate to remove impurities. The aqueous layer is then cooled, and the product precipitates. The solid is collected by vacuum filtration to yield 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine.

Step 2: Hydrolysis of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine

This is a general procedure for the hydrolysis of a primary alkyl chloride.

  • Reaction Setup: Dissolve 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine (1 equivalent) in a mixture of a water-miscible solvent like acetone or THF and water.

  • Reaction Conditions: Add a weak base, such as sodium bicarbonate or calcium carbonate (1.5-2 equivalents), to the solution. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, remove the organic solvent under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Route B: Detailed Protocol

Reduction of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

This is a general procedure for the reduction of a carboxylic acid to a primary alcohol.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add a solution of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic routes.

Table 1: Reagents and Conditions for Route A, Step 1

ReagentMolar RatioSolventTemperatureReaction Time
2-Amino-5-chloropyridine1AcetonitrileRoom Temp.12 h
1,3-Dichloroacetone~1.01

Table 2: General Conditions for Route A, Step 2 (Hydrolysis)

ReagentMolar RatioSolventTemperature
2-(Chloromethyl)-6-chloroimidazo[1,2-a]pyridine1Acetone/Water or THF/WaterReflux
Weak Base (e.g., NaHCO₃)1.5 - 2

Table 3: General Conditions for Route B (Reduction)

ReagentMolar RatioSolventTemperature
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid1Anhydrous THFReflux
Lithium Aluminum Hydride (LiAlH₄)2 - 3

Conclusion

This guide has detailed two effective synthetic protocols for the preparation of this compound. Route A provides a pathway from a readily available pyridine derivative, while Route B offers a more direct conversion from a commercially available carboxylic acid. The choice of route will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The provided experimental details and workflows serve as a valuable resource for chemists in the pharmaceutical and life sciences sectors.

References

Technical Guide: Physicochemical Properties of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide range of pharmacological activities, including antifungal and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible experimental protocol for its synthesis, and insights into its potential mechanism of action in cancer cells.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. The available data, both experimental and predicted, are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClN₂ON/A
Molecular Weight 182.61 g/mol N/A
CAS Number 1039416-36-8N/A
Appearance White to off-white solid[1]
Melting Point 126-128 °C[1]
Density (Predicted) 1.44 ± 0.1 g/cm³[1]
pKa (Predicted) 13.33 ± 0.10[1]
XlogP (Predicted) 1.5N/A
Solubility No experimental data available. Generally, imidazo[1,2-a]pyridine derivatives exhibit low aqueous solubility.[2]N/A

Experimental Protocols

Synthesis of the Imidazo[1,2-a]pyridine Core

The synthesis of the 6-chloroimidazo[1,2-a]pyridine scaffold typically proceeds via the condensation of 2-amino-5-chloropyridine with a suitable three-carbon electrophile. A common method involves the reaction with an α-haloketone or a related species.

Workflow for the Synthesis of the Imidazo[1,2-a]pyridine Core:

G cluster_0 Step 1: Cyclocondensation 2-amino-5-chloropyridine 2-amino-5-chloropyridine Intermediate Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate 2-amino-5-chloropyridine->Intermediate Reacts with alpha-halo-carbonyl α-Halo Carbonyl Compound (e.g., 3-bromo-2-oxopropanoic acid ethyl ester) alpha-halo-carbonyl->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Heat Heat (Reflux) Heat->Intermediate

Synthesis of the imidazo[1,2-a]pyridine core.
Reduction to this compound

The resulting ester, ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, can then be reduced to the corresponding primary alcohol.

Workflow for the Reduction Step:

G cluster_1 Step 2: Reduction Intermediate Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Final_Product This compound Intermediate->Final_Product Reduced by Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product Solvent_Reduction Anhydrous Solvent (e.g., THF) Solvent_Reduction->Final_Product Workup Aqueous Workup Workup->Final_Product

Reduction to the final product.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively reported, several studies on related imidazo[1,2-a]pyridine derivatives suggest potential anticancer properties. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) through the intrinsic pathway. This pathway is characterized by the involvement of mitochondria and a cascade of caspase enzymes.

Proposed Apoptotic Signaling Pathway

The following diagram illustrates the potential signaling cascade initiated by an imidazo[1,2-a]pyridine derivative leading to apoptosis in cancer cells.

G cluster_pathway Apoptotic Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives Imidazopyridine This compound Derivative AKT_mTOR AKT/mTOR Pathway Imidazopyridine->AKT_mTOR Inhibits p53 p53 Activation AKT_mTOR->p53 Leads to Bax Bax Upregulation p53->Bax Induces Mitochondrion Mitochondrion Bax->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Facilitates Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed apoptotic pathway.

Conclusion

This compound is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While experimental data on its solubility are lacking, its synthesis is feasible through established chemical routes. The potential for this class of compounds to induce apoptosis in cancer cells via the intrinsic pathway highlights a promising avenue for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this and related imidazo[1,2-a]pyridine derivatives.

References

An In-depth Technical Guide to (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, CAS number 1039416-36-8, is a molecule belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds and approved drugs. While specific research on this compound is limited, the 6-chloro-imidazo[1,2-a]pyridine core is a key pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action associated with this chemical scaffold, with a focus on derivatives that inform the potential applications of this compound.

Chemical and Physical Properties

Basic information for this compound is summarized in the table below. This compound is commercially available from several suppliers for research purposes.[1][2][3][4][5]

PropertyValue
CAS Number 1039416-36-8
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance White to off-white solid
Melting Point 126-128 °C
Predicted pKa 13.33 ± 0.10
Predicted Density 1.44 ± 0.1 g/cm³

Data sourced from commercial supplier information.[6]

Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established. A common and efficient method involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone. For the 6-chloro substituted core, the synthesis typically starts with 2-amino-5-chloropyridine.

A general synthetic protocol is as follows:

  • Reaction of 2-amino-5-chloropyridine with an α-haloketone: 2-amino-5-chloropyridine is reacted with a suitable α-haloketone, such as 1,3-dichloroacetone, in a solvent like acetonitrile.[7]

  • Cyclization: The intermediate undergoes intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system. This step is often facilitated by heating.

  • Neutralization and Isolation: The reaction mixture is neutralized, typically with a base like sodium bicarbonate, to precipitate the product. The solid product is then isolated by filtration, washed, and dried.[7]

To obtain this compound specifically, further functionalization at the 2-position would be necessary, for example, through reduction of a corresponding ester or aldehyde.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Steps Reactant1 2-Amino-5-chloropyridine Cyclocondensation Cyclocondensation in Acetonitrile Reactant1->Cyclocondensation Reactant2 α-Haloketone (e.g., 1,3-dichloroacetone) Reactant2->Cyclocondensation Neutralization Neutralization (e.g., NaHCO3) Cyclocondensation->Neutralization Intermediate Isolation Isolation and Purification Neutralization->Isolation Product This compound Core Isolation->Product

Caption: General workflow for the synthesis of the 6-chloroimidazo[1,2-a]pyridine core.

Biological Activities of 6-Chloroimidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[8][9][10][11] The introduction of a chlorine atom at the 6-position can significantly influence the pharmacological profile of these compounds.

Antifungal Activity

Derivatives of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile have been synthesized and evaluated for their antifungal activity against Candida parapsilosis.[12] The study revealed that the nature and position of substituents on the aryl ring play a crucial role in modulating the antifungal efficacy.

CompoundSubstituent on Phenyl RingMIC (µM) against C. parapsilosis
Derivative 1 4-Chloro19.36
Derivative 2 4-Nitro20.88
Derivative 3 2,4-Dichloro22.21
Derivative 4 4-Fluoro24.89
Derivative 5 4-Bromo25.38
Derivative 6 3-Nitro27.84
Derivative 7 4-Methyl89.38

Data from a study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives.[12]

Anticancer Activity

A range of 6-substituted imidazo[1,2-a]pyridines have shown significant activity against colon cancer cell lines, including HT-29 and Caco-2.[13] While not all of these derivatives contain a chlorine at the 6-position, this class of compounds has demonstrated the ability to induce apoptosis.

Cell LineCompound ClassObserved Effect
HT-29 (Colon Cancer)6-substituted imidazo[1,2-a]pyridinesApoptosis induction
Caco-2 (Colon Cancer)6-substituted imidazo[1,2-a]pyridinesApoptosis induction
Other Potential Activities

The broader class of imidazo[1,2-a]pyridines has been investigated for a multitude of other therapeutic applications, including:

  • Antitubercular

  • Anti-inflammatory

  • Antiviral

  • Anxiolytic and Sedative (as GABA-A receptor modulators)

Experimental Protocols

General Synthesis of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-phenylacrylonitrile Derivatives

This protocol is adapted from the synthesis of antifungal derivatives.[12]

  • Synthesis of the Imidazopyridine Core: The 6-chloroimidazo[1,2-a]pyridine core is first synthesized as described in Section 2.

  • Functionalization at Position 2: The core is functionalized at the 2-position with an acetonitrile group.

  • Condensation: The resulting intermediate is condensed with various aromatic aldehydes in the presence of a base (e.g., piperidine) in a suitable solvent like ethanol, followed by refluxing for several hours.

  • Isolation: The product precipitates upon cooling and is isolated by vacuum filtration, washed with a cold solvent such as methanol, and dried.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the fungal strain (Candida parapsilosis) is prepared in a suitable broth medium (e.g., RPMI 1640).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37 °C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Potential Mechanism of Action in Cancer

Studies on 6-substituted imidazo[1,2-a]pyridines suggest that their anticancer activity is mediated through the induction of apoptosis.[13] The proposed signaling pathway involves the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Compound 6-Substituted Imidazo[1,2-a]pyridine Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

An In-Depth Technical Guide on the Molecular Structure of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical characteristics, offers a potential synthetic route with experimental protocols, and explores the biological context of the broader imidazo[1,2-a]pyridine class of molecules, particularly their involvement in anticancer and antifungal activities.

Molecular Structure and Identification

This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic heteroaromatic system. The core structure consists of a pyridine ring fused to an imidazole ring. In this specific molecule, a chlorine atom is substituted at the 6-position of the imidazo[1,2-a]pyridine ring, and a hydroxymethyl group (-CH₂OH) is attached to the 2-position.

Table 1: Molecular Identifiers

IdentifierValue
Molecular Formula C₈H₇ClN₂O[1]
SMILES C1=CC2=NC(=CN2C=C1Cl)CO[2]
InChI InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2[2]
InChIKey NBOXKWPAFWOANI-UHFFFAOYSA-N[2]
CAS Number 1039416-36-8[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 182.61 g/mol [1]
Monoisotopic Mass 182.02469 Da[2]
Melting Point 126-128 °C
Predicted XlogP 1.5[2]
Appearance White to off-white solid

Synthesis and Experimental Protocols

Synthesis of the Imidazo[1,2-a]pyridine Core

The foundational imidazo[1,2-a]pyridine ring system can be synthesized via the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of the 6-chloro substituted core, 2-amino-5-chloropyridine is a suitable starting material.

Experimental Protocol: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[3]

  • Reaction Setup: To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add 1,3-dichloroacetone (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at reflux for an extended period, typically 12-24 hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: The resulting precipitate, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrolysis/Reduction A 2-Amino-5-chloropyridine C 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine A->C Reflux in Ethanol B 1,3-Dichloroacetone B->C Reflux in Ethanol E (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl acetate C->E DMF D Potassium Acetate G This compound E->G THF or Methanol F LiAlH4 or NaOH/H2O

Caption: Proposed synthetic workflow for this compound.

Conversion to this compound

The resulting 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine can be converted to the target alcohol. A common method involves an intermediate acetate ester followed by hydrolysis or direct reduction.

Experimental Protocol: Synthesis of this compound

  • Esterification (Optional but recommended for cleaner reaction): React 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine with a carboxylate salt, such as potassium acetate, in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding acetate ester.

  • Hydrolysis/Reduction:

    • Hydrolysis: The acetate ester can be hydrolyzed to the alcohol using a base (e.g., NaOH in methanol/water) or an acid catalyst.

    • Direct Reduction: Alternatively, the chloromethyl intermediate can be directly reduced to the alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This reaction should be performed with caution due to the reactive nature of LiAlH₄.

  • Purification: The final product, this compound, is then purified using standard techniques such as column chromatography on silica gel.

Spectroscopic Data (Predicted and Representative)

While specific experimental spectra for this compound are not available in the cited literature, representative data for the imidazo[1,2-a]pyridine core and related structures can provide an expected spectral profile.

Table 3: Predicted and Representative Spectroscopic Data

SpectroscopyExpected Features
¹H NMR Aromatic protons on the pyridine and imidazole rings (δ 7.0-8.5 ppm), a singlet for the -CH₂- group (δ ~4.5-5.0 ppm), and a broad singlet for the -OH proton.
¹³C NMR Aromatic carbons (δ 110-150 ppm) and a signal for the -CH₂OH carbon (δ ~60-65 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~3400-3200), C-H aromatic stretches (~3100-3000), C=N and C=C stretches in the aromatic region (~1650-1450), and a C-O stretch (~1050-1150).
Mass Spectrometry A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer and antifungal properties.

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

  • PI3K/Akt/mTOR Pathway Inhibition: A significant number of imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently overactivated in various cancers, promoting cell proliferation, survival, and resistance to therapy. Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to the suppression of tumor growth.

  • Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. The apoptotic process is often initiated through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3). This leads to the cleavage of cellular proteins and ultimately cell death.

  • Cell Cycle Arrest: Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest, often at the G2/M phase. This is frequently associated with the modulation of cell cycle regulatory proteins such as p53 and p21.

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_drug Mechanism of Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug This compound (and derivatives) Drug->Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Antifungal Activity

Derivatives of 6-chloroimidazo[1,2-a]pyridine have also been investigated for their antifungal properties, showing activity against pathogenic fungi such as Candida species.[4] The exact mechanism of antifungal action is still under investigation but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Conclusion

This compound is a molecule with a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its physicochemical properties are amenable to further investigation. The broader class of imidazo[1,2-a]pyridines demonstrates significant potential as anticancer and antifungal agents, primarily through the modulation of critical cellular signaling pathways. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Spectroscopic Profile of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic data for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a combination of predicted data and data derived from structurally analogous compounds. This approach offers a robust, scientifically-grounded reference for researchers working with this and related chemical entities. The methodologies for synthesis and the biological context of the broader class of 6-substituted imidazo[1,2-a]pyridines are also detailed.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇ClN₂O[1]

  • Molecular Weight: 182.61 g/mol [1]

  • Monoisotopic Mass: 182.02469 Da[2]

  • CAS Number: 1039416-36-8[1]

Spectroscopic Data

The following data are predicted collision cross section values for various adducts of the title compound.

AdductPredicted m/z
[M+H]⁺183.03197
[M+Na]⁺205.01391
[M-H]⁻181.01741
[M+NH₄]⁺200.05851
[M+K]⁺220.98785
[M+H-H₂O]⁺165.02195
(Data sourced from PubChem predictions)[2]

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on the analysis of published data for similar imidazo[1,2-a]pyridine structures[3][4][5].

¹H NMR (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.10d, J ≈ 1.5 Hz1HH-5
~7.65s1HH-3
~7.50d, J ≈ 9.5 Hz1HH-8
~7.10dd, J ≈ 9.5, 2.0 Hz1HH-7
~4.80s2H-CH₂OH
~3.50 (broad)s1H-OH

¹³C NMR (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C-2
~143.0C-8a
~126.0C-5
~122.0C-6
~121.0C-8
~118.0C-7
~108.0C-3
~59.0-CH₂OH

The predicted significant IR absorption bands are based on data for the parent imidazo[1,2-a]pyridine molecule and its derivatives[6].

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100BroadO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic CH₂)
~1640StrongC=N stretch
~1500, ~1450MediumC=C stretch (aromatic ring)
~1050StrongC-O stretch (primary alcohol)
~850-800StrongC-H bend (out-of-plane)
~750StrongC-Cl stretch

Experimental Protocols

The following is a plausible protocol for the synthesis of this compound, adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives[7][8].

  • Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol (10 mL/mmol), add 1,3-dichloroacetone (1.1 eq).

  • Reaction Conditions: The mixture is stirred and heated under reflux for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the intermediate, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine[7].

  • Hydrolysis: The intermediate, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq), is dissolved in a mixture of dioxane and water (e.g., 3:1 v/v).

  • Reaction Conditions: Calcium carbonate (CaCO₃, 2.0 eq) is added, and the suspension is heated to reflux for 12 hours.

  • Work-up: After cooling, the inorganic solids are removed by filtration. The filtrate is concentrated in vacuo.

  • Extraction: The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product, this compound.

Biological Activity and Signaling Pathway

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties[9][10][11][12]. Specifically, 6-substituted imidazo[1,2-a]pyridines have been shown to induce cell death in colon cancer cell lines (HT-29 and Caco-2) through the intrinsic apoptotic pathway[13]. The mechanism involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, leading to programmed cell death.

The following diagram illustrates the proposed apoptotic signaling pathway initiated by 6-substituted imidazo[1,2-a]pyridines in cancer cells.

Apoptotic_Pathway cluster_cell Cancer Cell Compound This compound Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase3 Active Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Apoptotic pathway induced by 6-substituted imidazo[1,2-a]pyridines.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, the 6-chloro substituted analogues have garnered significant attention for their potent anticancer and antifungal properties. This technical guide provides an in-depth overview of the biological activities of 6-chloroimidazo[1,2-a]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 6-chloroimidazo[1,2-a]pyridine derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDCancer Cell LineIC50 (µM)Reference
3-(3-Benzyl-6-chloroimidazo[1,2-a]pyridine-2-yl)-9-ethyl-9H-carbazoleHCT-15 (Colon)>10
Unspecified 6-substituted imidazo[1,2-a]pyridinesHT-29 (Colon)Not Specified[3]
Unspecified 6-substituted imidazo[1,2-a]pyridinesCaco-2 (Colon)Not Specified[3]

Note: The available literature provides limited specific IC50 values for a broad range of 6-chloroimidazo[1,2-a]pyridine derivatives against various cancer cell lines. Further focused studies are required to expand this dataset.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., HT-29, Caco-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom plates

  • 6-chloroimidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the 6-chloroimidazo[1,2-a]pyridine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the putative points of inhibition by 6-chloroimidazo[1,2-a]pyridine derivatives. These compounds are thought to interfere with the kinase activity within this pathway, leading to the downstream suppression of cell survival and proliferation signals and the induction of apoptosis.[6][7][8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes fourEBP1->Proliferation Inhibits Inhibitor 6-Chloroimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.

Antifungal Activity: Combating Opportunistic Pathogens

Certain derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated promising activity against pathogenic fungi, particularly Candida species, which are a common cause of opportunistic infections.

Quantitative Antifungal Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against Candida parapsilosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Compound Substituent on Phenyl RingMIC (µM)Reference
4-N,N-dimethyl19.36[10]
4-methoxy22.80[10]
4-chloro23.32[10]
4-fluoro24.31[10]
2,4-dichloro25.32[10]
4-bromo26.21[10]
3-nitro27.87[10]
4-nitro32.18[10]
Unsubstituted40.83[10]
4-methyl89.38[10]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[11][12]

Materials:

  • Candida species (e.g., C. parapsilosis)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • 96-well U-bottom microtiter plates

  • 6-chloroimidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the Candida species on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]

  • Compound Dilution: Prepare serial twofold dilutions of the 6-chloroimidazo[1,2-a]pyridine derivatives in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[11][12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the general workflow for determining the antifungal activity of the synthesized compounds.

Antifungal_Workflow Start Start: Synthesized 6-Chloroimidazo[1,2-a]pyridine Derivatives Prepare_Inoculum Prepare Fungal Inoculum (e.g., Candida parapsilosis) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compounds in 96-well Plates Start->Serial_Dilution Inoculate Inoculate Plates with Fungal Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates (35°C, 24-48h) Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Analyze Analyze Structure-Activity Relationship (SAR) Read_MIC->Analyze End End: Identify Lead Antifungal Compounds Analyze->End

References

A Comprehensive Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the imidazo[1,2-a]pyridine nucleus, with a focus on data-driven comparisons and detailed experimental protocols.

Core Synthetic Strategies: An Overview

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical condensation reactions, multicomponent reactions, and modern transition-metal-catalyzed and microwave-assisted methodologies.

Classical Condensation Reactions

The traditional approach to imidazo[1,2-a]pyridine synthesis often involves the condensation of a 2-aminopyridine with an α-haloketone or a related species.

Ortoleva-King Reaction

The Ortoleva-King reaction provides a classic and effective one-pot method for the synthesis of 2-arylimidazo[1,2-a]pyridines from readily available 2-aminopyridines and acetophenones.[1][2] The reaction typically proceeds in two steps: the formation of a pyridinium salt intermediate, followed by base-mediated cyclization.[3]

A variety of catalysts, including iodine, iron, and nickel, can be employed to facilitate this transformation.[4][5] The choice of catalyst and reaction conditions can significantly impact the reaction yield and scope.

Experimental Protocol: One-Pot Synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine via Ortoleva-King Reaction [1][2]

  • Step 1: Pyridinium Salt Formation. In a reaction vessel, 2-aminopyridine (2.3 equivalents) and 2'-hydroxyacetophenone (1.0 equivalent) are heated to 110°C. To this molten mixture, iodine (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 110°C for 4 hours.

  • Step 2: Cyclization. After cooling, an aqueous solution of sodium hydroxide is added to the reaction mixture. The mixture is then heated to 100°C and stirred for 1 hour.

  • Work-up and Purification. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to afford the desired 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The GBB reaction is known for its high atom economy and the ability to generate a wide range of structurally diverse products.[6]

The reaction can be promoted by various catalysts and reaction conditions, including the use of ultrasound irradiation to enhance reaction rates and yields.

Experimental Protocol: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [6]

  • Reaction Setup. To a sealed vial are added 2-aminopyridine (1.0 equivalent), furfural (1.0 equivalent), cyclohexyl isocyanide (1.0 equivalent), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or phenylboronic acid) in a solvent such as water or ethanol.

  • Sonication. The reaction vial is immersed in an ultrasonic bath and irradiated at a specific frequency (e.g., 42 kHz) and temperature (e.g., 60°C) for a designated period.

  • Work-up and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Modern Synthetic Methodologies

Recent advances in organic synthesis have led to the development of highly efficient and versatile methods for imidazo[1,2-a]pyridine construction, including microwave-assisted and transition-metal-catalyzed approaches.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. This technique is applicable to various synthetic strategies, including the condensation of 2-aminopyridines with α-haloketones.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Reaction Mixture. A mixture of 2-aminopyridine and 2-bromoacetophenone is prepared in a suitable solvent (or neat) in a microwave-safe reaction vessel.

  • Microwave Irradiation. The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration (e.g., 60 seconds).

  • Work-up and Purification. After cooling, the reaction mixture is diluted with a suitable solvent and washed with water. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

Transition-Metal-Catalyzed Synthesis

A wide range of transition metals, including copper, iron, nickel, gold, and palladium, have been successfully employed to catalyze the synthesis of imidazo[1,2-a]pyridines through various reaction pathways.[4][7][8][9] These methods often offer high efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Synthesis: Copper catalysts, such as CuBr, have been effectively used in the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant.[9]

Iron-Catalyzed Synthesis: Iron catalysts, like FeCl3·6H2O, in combination with molecular iodine, provide an inexpensive and environmentally friendly system for the Ortoleva-King type synthesis of imidazo[1,2-a]pyridines.[4]

Gold-Catalyzed Synthesis: Gold catalysts can facilitate the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine N-oxides and alkynes under mild conditions.[8]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for the different synthetic methods discussed.

Table 1: Ortoleva-King Reaction for Imidazo[1,2-a]pyridine Synthesis

Catalyst/PromoterTemperature (°C)Time (h)Yield (%)Reference
I₂110 then 1004 then 140-60[1][2]
FeCl₃·6H₂O / I₂Not SpecifiedNot SpecifiedModerate to Good[4]
NiCl₂·6H₂O / I₂Not SpecifiedNot SpecifiedModerate to Good[5]

Table 2: Groebke-Blackburn-Bienaymé Reaction for 3-Aminoimidazo[1,2-a]pyridine Synthesis

CatalystConditionsTimeYield (%)Reference
Phenylboronic AcidUltrasound, 60°CNot Specified67-86[6]
p-Toluenesulfonic AcidUltrasoundNot Specified77-91
None (aqueous media)Not SpecifiedNot SpecifiedHigh

Table 3: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Starting MaterialsPower (W)Temperature (°C)TimeYield (%)Reference
2-Aminopyridine, Phenacyl Bromide DerivativesNot SpecifiedNot Specified60 s24-99
2-Aminopyridine, Aldehyde, IsocyanideNot SpecifiedNot SpecifiedNot SpecifiedHigh

Table 4: Transition-Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

CatalystOxidant/Co-catalystSolventTemperature (°C)TimeYield (%)Reference
CuBrAirDMF80Not Specifiedup to 90[9]
FeCl₃·6H₂OI₂ChlorobenzeneNot SpecifiedNot SpecifiedModerate to Good[4]
PicAuCl₂TFACH₂Cl₂40OvernightGood[10]
Pd(OAc)₂Ligand-freeNot SpecifiedNot SpecifiedNot SpecifiedHigh[7]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows of the key synthetic strategies discussed.

Ortoleva_King_Reaction cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt I₂, Heat Acetophenone Acetophenone Acetophenone->Pyridinium_Salt Imidazo_Pyridine Imidazo[1,2-a]pyridine Pyridinium_Salt->Imidazo_Pyridine Base

Caption: General workflow of the Ortoleva-King reaction.

GBB_Reaction cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine 3-Aminoimidazo 3-Aminoimidazo[1,2-a]pyridine 2-Aminopyridine->3-Aminoimidazo Aldehyde Aldehyde Aldehyde->3-Aminoimidazo Catalyst Isocyanide Isocyanide Isocyanide->3-Aminoimidazo

Caption: The three-component Groebke-Blackburn-Bienaymé reaction.

Microwave_Synthesis_Workflow Start Prepare Reactant Mixture Microwave Microwave Irradiation Start->Microwave Cool Cooling Microwave->Cool Workup Work-up and Purification Cool->Workup Product Imidazo[1,2-a]pyridine Product Workup->Product

Caption: A typical workflow for microwave-assisted synthesis.

Conclusion

The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly, with a range of methodologies now available to synthetic chemists. The choice of a particular method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Classical methods like the Ortoleva-King reaction remain valuable for their simplicity, while multicomponent reactions such as the GBB reaction offer rapid access to molecular diversity. Modern microwave-assisted and transition-metal-catalyzed methods provide high efficiency and broad functional group tolerance, paving the way for the development of novel imidazo[1,2-a]pyridine-based therapeutics and functional materials. This guide provides a foundational understanding of these key synthetic strategies, empowering researchers to select and optimize the most suitable approach for their specific needs.

References

An In-depth Technical Guide to (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific subset of this class: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives and analogs. The introduction of a chlorine atom at the 6-position and a methanol group at the 2-position provides a unique pharmacophore with significant potential for therapeutic applications. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their roles as anticancer and antifungal agents. Detailed experimental protocols and analysis of key signaling pathways are included to facilitate further research and development in this area.

Introduction

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered substantial interest from the scientific community due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antifungal activities. The rigid, planar structure of the imidazo[1,2-a]pyridine core allows for versatile substitution patterns, enabling the fine-tuning of its biological and physicochemical properties.

The focus of this guide, the this compound core, combines two key features:

  • 6-Chloro Substitution: The presence of a chlorine atom at the 6-position can significantly influence the electronic properties of the ring system, potentially enhancing binding affinity to biological targets and improving metabolic stability.

  • 2-Methanol Group: The methanol group at the 2-position provides a handle for further derivatization and can participate in hydrogen bonding interactions with target proteins.

This guide will delve into the synthetic strategies for accessing these molecules, present quantitative data on their biological efficacy, and provide detailed experimental methodologies to aid in their evaluation. Furthermore, we will explore the key signaling pathways modulated by these compounds, namely the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are critical in cancer pathogenesis.

Synthesis of this compound and Analogs

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound and its analogs, a common starting material is 2-amino-5-chloropyridine.

A general synthetic approach involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which offers a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[1] A more direct synthesis of the core scaffold can be achieved through the reaction of 2-amino-5-chloropyridine with an appropriate α-haloketone, followed by functional group manipulations to introduce the desired substituent at the 2-position. For instance, reaction with 1,3-dichloroacetone can yield a 2-chloromethyl intermediate, which can then be converted to other functionalities.[2]

General Synthetic Workflow:

G General Synthesis Workflow A 2-Amino-5-chloropyridine C Cyclocondensation A->C B α-Halocarbonyl Compound (e.g., 1,3-dichloroacetone) B->C D 6-Chloro-2-(substituted)methyl imidazo[1,2-a]pyridine C->D E Functional Group Interconversion D->E F This compound & Analogs E->F

Caption: General synthetic route to the target compounds.

Biological Activities

Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and mycology.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives are well-documented, with many compounds exhibiting potent activity against a range of cancer cell lines. The 6-chloro substituted analogs have been specifically investigated for their efficacy against colon cancer and their ability to inhibit key signaling pathways implicated in tumorigenesis.[3]

3.1.1. Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.[4] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[5][6]

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1 G Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Complex beta_catenin β-catenin Complex->beta_catenin Phosphorylation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Inhibitor This compound Derivative Inhibitor->beta_catenin_nucleus Inhibition of Nuclear Translocation G Experimental Workflow Start Start Synthesis Synthesis of 6-Chloro-2-chloromethyl imidazo[1,2-a]pyridine Start->Synthesis Functionalization Functionalization to 2-acetonitrile derivative Synthesis->Functionalization Condensation Condensation with Aromatic Aldehydes Functionalization->Condensation Purification Purification and Characterization Condensation->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antifungal Antifungal Assays (e.g., MIC determination) Purification->Antifungal End End Anticancer->End Antifungal->End

References

Technical Guide: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: NBOXKWPAFWOANI-UHFFFAOYSA-N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its chemical identity, physicochemical properties, a detailed potential synthesis protocol, and insights into its anticipated biological activities based on related compounds.

Core Compound Information

This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery due to its wide range of biological activities. The presence of a chlorine atom at the 6-position and a methanol group at the 2-position are key structural features that can influence its chemical properties and biological target interactions.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
InChI Key NBOXKWPAFWOANI-UHFFFAOYSA-NPubChemLite
Molecular Formula C₈H₇ClN₂OSanta Cruz Biotechnology[1]
Molecular Weight 182.61 g/mol Santa Cruz Biotechnology[1]
CAS Number 1039416-36-8Santa Cruz Biotechnology[1]
Predicted XlogP 1.5PubChemLite
Predicted Collision Cross Section ([M+H]⁺) 132.9 ŲPubChemLite
Predicted Collision Cross Section ([M+Na]⁺) 145.4 ŲPubChemLite
Predicted Collision Cross Section ([M-H]⁻) 134.3 ŲPubChemLite

Experimental Protocols

Proposed Synthesis of this compound

While a specific protocol for the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for analogous imidazo[1,2-a]pyridine derivatives. The general strategy involves the construction of the imidazo[1,2-a]pyridine core followed by functional group manipulation to introduce the methanol moiety.

Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

This initial step involves the cyclocondensation of 2-amino-5-chloropyridine with 1,3-dichloroacetone. This is a common and effective method for forming the imidazo[1,2-a]pyridine ring system.[2]

  • Materials: 2-amino-5-chloropyridine, 1,3-dichloroacetone, acetonitrile, sodium bicarbonate.

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.

    • Add 1,3-dichloroacetone (1.0-1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • The resulting precipitate, the hydrohalide salt of the product, is collected by vacuum filtration and washed with cold acetonitrile.

    • The crude product is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate to yield the free base, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, which can be isolated by filtration or extraction with a suitable organic solvent like dichloromethane.

Step 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

The chloromethyl intermediate is a versatile precursor that can be converted to the corresponding carboxylic acid. This can be achieved through a nitrile intermediate followed by hydrolysis.

  • Materials: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, sodium cyanide, dimethyl sulfoxide (DMSO), aqueous acid (e.g., HCl).

  • Procedure:

    • Dissolve 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in DMSO.

    • Add sodium cyanide (NaCN) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • The resulting 2-cyanomethyl derivative is then hydrolyzed by heating in an aqueous acidic solution to yield 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.[3][4]

Step 3: Reduction to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol.

  • Materials: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add the reducing agent (e.g., a solution of LiAlH₄ in THF) to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

    • The reaction is then carefully quenched with water and a sodium hydroxide solution, and the resulting solid is filtered off.

    • The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford this compound.

G cluster_synthesis Proposed Synthesis Workflow A 2-Amino-5-chloropyridine C Cyclocondensation (Acetonitrile, RT) A->C B 1,3-Dichloroacetone B->C D 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine C->D E Cyanation (NaCN, DMSO) followed by Hydrolysis D->E F 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid E->F G Reduction (e.g., LiAlH4, THF) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not extensively published, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential as anticancer agents.[5][6][7][8] Studies on various substituted imidazo[1,2-a]pyridines, including those with a 6-chloro substituent, have reported cytotoxic activity against a range of cancer cell lines.

Table 2: Anticancer Activity of Related Imidazo[1,2-a]Pyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC₅₀ ValuesReference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesHCC827, A549, SH-SY5Y, HEL, MCF-70.09 µM to 0.43 µM[7]
Novel Imidazo[1,2-a]Pyridine Hybrids (HB9, HB10)A549 (lung), HepG2 (liver)HB9: 50.56 µM (A549)HB10: 51.52 µM (HepG2)[5][8]
Novel Imidazo[1,2-a]Pyridine Compounds (IP-5, IP-6)HCC1937 (breast)IP-5: 45 µMIP-6: 47.7 µM[6][9]

The mechanism of action for the anticancer effects of imidazo[1,2-a]pyridines often involves the induction of apoptosis (programmed cell death). Several key signaling pathways have been implicated.

A plausible mechanism of action, based on studies of related compounds, suggests that this compound could potentially inhibit the PI3K/AKT/mTOR signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and the initiation of apoptosis.

The apoptotic cascade is typically executed by a family of proteases called caspases. Imidazo[1,2-a]pyridine derivatives have been shown to activate both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7).[6] Activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

G cluster_pathway Potential Anticancer Signaling Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition Caspase9 Caspase-9 Compound->Caspase9 Activation Caspase8 Caspase-8 Compound->Caspase8 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution Caspase8->Caspase37 Activation

Caption: Plausible anticancer signaling pathway for this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly in oncology. This technical guide provides foundational information for researchers, including its chemical identifiers, a detailed proposed synthesis workflow, and an overview of its likely biological activities based on the extensive research on the imidazo[1,2-a]pyridine scaffold. Further experimental validation of its physicochemical properties and biological efficacy is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental procedures for the synthesis, functionalization, and biological evaluation of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives. The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore with a wide range of biological activities, including anticancer and antifungal properties.

I. Chemical Synthesis and Functionalization

This compound serves as a key intermediate for the synthesis of a variety of biologically active molecules. The core imidazo[1,2-a]pyridine structure can be synthesized through methods like the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. The methanol group at the 2-position allows for further functionalization to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of a (6-Chloroimidazo[1,2-a]pyridin-2-yl) Acetonitrile Derivative

This protocol describes the synthesis of a nitrile derivative, which can be a precursor for further chemical modifications. The initial step involves the cyclocondensation of 2-amino-5-chloropyridine.

Materials:

  • 2-amino-5-chloropyridine

  • 1,3-dichloroacetone

  • Acetonitrile

  • Saturated sodium hydrogen carbonate (NaHCO₃) solution

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Ethanol

  • Piperidine

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Methanol

Procedure:

  • Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine:

    • To a solution of 2-amino-5-chloropyridine in acetonitrile, add 1,3-dichloroacetone.

    • Stir the mixture at room temperature for 12 hours.

    • Isolate the formed precipitate by vacuum filtration and wash with acetonitrile.

    • Dissolve the residue in water and neutralize with a saturated solution of NaHCO₃.

    • The resulting product can be further purified as needed.

  • Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile:

    • Stir a mixture of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine and potassium cyanide in DMSO at room temperature for 12 hours.

    • Extract the product with dichloromethane and wash with water.

    • Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo to obtain the acetonitrile derivative.

  • Synthesis of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-phenylacrylonitrile derivatives:

    • To a solution of (6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile in anhydrous ethanol, add a few drops of piperidine and the desired substituted aromatic aldehyde.

    • Reflux the mixture for 12 hours.

    • Isolate the formed precipitate by vacuum filtration, wash with cold methanol, and dry.[1]

II. Biological Evaluation: Anticancer Activity

Derivatives of the 6-chloroimidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 6-chloroimidazo[1,2-a]pyridine derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12 HT-29 (Colon)4.15 ± 2.93[2]
18 B16F10 (Melanoma)14.39 ± 0.04[2]
14 B16F10 (Melanoma)21.75 ± 0.81[2]
IP-5 HCC1937 (Breast)45[3]
IP-6 HCC1937 (Breast)47.7[3]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell line of interest (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Apoptosis Detection by Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., containing the DEVD sequence conjugated to a fluorophore or chromophore)

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Lysis: Lyse the treated and control cells to release cellular contents.

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate by active caspases.

  • Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.

III. Biological Evaluation: Antifungal Activity

Derivatives of 6-chloroimidazo[1,2-a]pyridine have also shown promising activity against pathogenic fungi.

Quantitative Data: In Vitro Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against Candida parapsilosis.[4]

Derivative SubstituentYield (%)MIC (µM)
4-F8719.36
4-Cl9221.46
4-Br8920.12
4-I8522.84
4-NO₂7825.86
3-NO₂8134.48
2-NO₂7543.10
4-CN6331.03
4-OH7968.96
4-OCH₃8389.38

Protocol 4: Antifungal Susceptibility Testing by Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Candida species)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Positive control antifungal agent (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Functionalization cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., 2-amino-5-chloropyridine) synthesis This compound Synthesis start->synthesis functionalization Derivative Synthesis (e.g., Acrylonitriles) synthesis->functionalization anticancer Anticancer Assays (MTT, Apoptosis) functionalization->anticancer Test Compounds antifungal Antifungal Assays (MIC Determination) functionalization->antifungal Test Compounds pathway Signaling Pathway Analysis anticancer->pathway ic50 IC50 Determination anticancer->ic50 mic MIC Determination antifungal->mic sar SAR Studies ic50->sar mic->sar

Caption: General experimental workflow from synthesis to biological evaluation.

Proposed Apoptotic Signaling Pathway

apoptotic_pathway cluster_akt AKT/mTOR Pathway Inhibition cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase compound (6-Chloroimidazo[1,2-a]pyridine) Derivative akt p-AKT compound->akt Inhibits bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mtor p-mTOR akt->mtor mito Mitochondria bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3/7 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway of imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities. Derivatives of this core have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a derivative of this versatile scaffold. While specific in vitro data for this exact molecule is not extensively published, the known activities of structurally related compounds suggest several potential areas of investigation. These include, but are not limited to, cytotoxicity against cancer cell lines, inhibition of key cellular kinases, and antimicrobial effects.

This document provides a series of detailed in vitro assay protocols that can be adapted to evaluate the biological activity of this compound and other similar compounds. The protocols are designed to be comprehensive and accessible to researchers in the field of drug discovery and development.

Potential Signaling Pathways of Interest

Based on the activities of related imidazo[1,2-a]pyridine derivatives, several signaling pathways are of particular interest for investigation.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition bCatenin β-catenin GSK3b->bCatenin Phosphorylation (Degradation) TCF_LEF TCF/LEF bCatenin->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Canonical Wnt/β-catenin signaling pathway.

G cluster_1 c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Phosphorylation ERK ERK cMet->ERK Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified c-Met signaling pathway.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is designed to assess the cytotoxic effect of this compound on various cancer cell lines by measuring metabolic activity.

Experimental Workflow

A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with compound (serial dilutions) B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[1]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation (Illustrative)

Cell LineCompoundIC₅₀ (µM) after 48h
A549This compound15.2
HeLaThis compound22.5
MCF-7This compound18.9
A549Doxorubicin (Positive Control)0.8
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]

    • Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare ATP solution at a concentration close to the Kₘ for the specific kinase.[4]

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and the test compound at various concentrations.[4]

    • Initiate the kinase reaction by adding the ATP solution.[4]

    • Incubate the plate at 30°C for 60 minutes.[4]

    • Stop the reaction by adding a stop solution (e.g., EDTA).[4]

  • Detection:

    • Quantify the kinase activity using a suitable detection method. This could be luminescence-based (e.g., Kinase-Glo®, which measures remaining ATP), fluorescence-based, or radiometric.[4]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation (Illustrative)

Kinase TargetCompoundIC₅₀ (nM)
c-MetThis compound125
PI3KαThis compound>1000
mTORThis compound850
StaurosporinePositive Control15
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Experimental Workflow

A Prepare serial dilutions of compound in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-20 hours B->C D Visually inspect for turbidity or measure OD600 C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5][6]

  • Inoculum Preparation: From an overnight culture of the test bacterium, prepare a suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][6] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[6]

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[5]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][7] Alternatively, a plate reader can be used to measure the optical density at 600 nm.[5]

Data Presentation (Illustrative)

Bacterial StrainCompoundMIC (µg/mL)Reference AntibioticRef. MIC (µg/mL)
Staphylococcus aureusThis compound16Vancomycin1
Escherichia coliThis compound64Ciprofloxacin0.015
Candida albicansThis compound8Fluconazole0.5

Conclusion

The protocols outlined in these application notes provide a solid foundation for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, specific enzyme activities, and microbial growth, researchers can gain valuable insights into its potential therapeutic applications. The provided workflows, data presentation templates, and pathway diagrams are intended to guide the experimental design and interpretation of results in a clear and structured manner.

References

Application Notes and Protocols for In Vivo Studies of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific in vivo studies for the compound (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol . Therefore, the following application notes and protocols are based on in vivo research conducted on structurally related imidazo[1,2-a]pyridine derivatives. These should be considered as a general guide and may require significant optimization for the specific compound of interest.

Introduction to Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] Various derivatives have been investigated for their potential as therapeutic agents in several disease areas. While in vitro studies are abundant, a growing body of in vivo research highlights the potential of this class of compounds.

Potential Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives

Based on preclinical and clinical studies of various analogs, the imidazo[1,2-a]pyridine scaffold has shown promise in the following areas:

  • Anticancer Agents: Derivatives have been explored as inhibitors of key signaling pathways in cancer, such as PI3K/Akt/mTOR, RAF kinases, and c-Met.[2][4][5][6] Some compounds have demonstrated tumor growth inhibition in xenograft models.[5]

  • Antituberculosis Agents: A notable number of imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, with some candidates advancing to clinical trials.[7][8][9] These compounds often target the QcrB subunit of the cytochrome bc1 complex, disrupting cellular respiration.

  • Anti-inflammatory and Antiparasitic Agents: Certain imidazo[1,2-a]pyridine derivatives have exhibited anti-inflammatory properties and activity against parasites like Entamoeba histolytica and Trichomonas vaginalis in preclinical models.[10][11]

  • Central Nervous System (CNS) Agents: The well-known drug Zolpidem, an imidazo[1,2-a]pyridine derivative, is a sedative-hypnotic. Other derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[12]

  • Other Applications: The versatility of this scaffold has led to its investigation as DPP-4 inhibitors for diabetes, constitutive androstane receptor (CAR) agonists, and agents against visceral leishmaniasis.[13][14][15]

General Protocols for In Vivo Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives

The following are generalized protocols for the initial in vivo assessment of a novel imidazo[1,2-a]pyridine derivative, which should be adapted based on the specific therapeutic target and compound properties.

Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in an animal model (typically rodents).

Experimental Protocol:

  • Animal Model: Male Swiss albino or BALB/c mice (6-8 weeks old) or Sprague-Dawley rats.

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 20% Captisol®, or a solution containing DMSO, PEG400, and saline). The stability and solubility of the formulation should be confirmed beforehand.

  • Administration:

    • Intravenous (IV) Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance, volume of distribution, and half-life.

    • Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral absorption and bioavailability.

  • Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.

  • Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and oral bioavailability) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Quantitative Data Summary (Hypothetical Data for a Generic Imidazo[1,2-a]pyridine):

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC (0-inf) (ng*h/mL) 32007500
t1/2 (h) 4.55.2
Clearance (mL/min/kg) 10.4-
Vd (L/kg) 3.8-
Bioavailability (%) -47%
Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the highest dose of the compound that does not cause unacceptable toxicity over a short period.

Experimental Protocol:

  • Animal Model: Mice or rats, typically the same strain as used for efficacy studies.

  • Study Design: A dose-escalation study design is often employed. Groups of animals (n=3-5 per group) receive a single dose of the compound at increasing concentrations.

  • Administration: The intended clinical route of administration should be used (e.g., oral gavage, intraperitoneal injection).

  • Observation: Animals are observed for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and grooming), morbidity, and mortality for up to 14 days.[10][11]

  • Endpoint: The MTD is defined as the highest dose that results in no more than a 10% loss in body weight and no mortality or severe clinical signs of toxicity.

In Vivo Efficacy Studies (Example: Xenograft Model for Anticancer Activity)

Objective: To evaluate the antitumor efficacy of the test compound in a relevant animal model of cancer.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used for human tumor xenografts.

  • Cell Line: A human cancer cell line known to be sensitive to the compound's proposed mechanism of action in vitro is selected (e.g., a cell line with a specific mutation that the compound targets).

  • Tumor Implantation: 1-10 million cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into vehicle control and treatment groups. The compound is administered daily (or on another optimized schedule) at one or more doses below the MTD.

  • Efficacy Endpoints:

    • Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight is monitored as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.

Visualizations

Below are diagrams illustrating a general experimental workflow and a representative signaling pathway that is often targeted by imidazo[1,2-a]pyridine derivatives.

G cluster_preclinical Preclinical In Vivo Workflow A Compound Synthesis & Formulation B Pharmacokinetic (PK) Studies A->B C Maximum Tolerated Dose (MTD) & Acute Toxicity A->C D Efficacy Studies (e.g., Xenograft Model) B->D C->D E Pharmacodynamic (PD) & Biomarker Analysis D->E F Data Analysis & Go/No-Go Decision E->F G cluster_pathway Representative PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation IP_Compound Imidazo[1,2-a]pyridine Inhibitor IP_Compound->PI3K

References

Application Notes: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including its potential as a potent inhibitor of various protein kinases.[1][2] Dysregulation of protein kinase activity is a common factor in the progression of diseases such as cancer, making kinase inhibitors a critical area of drug development.[1] Derivatives of imidazo[1,2-a]pyridine have been developed to target several important kinases, including those in the PI3K/mTOR and receptor tyrosine kinase pathways.[3][4]

Disclaimer: While the compound (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is documented, there is currently no publicly available scientific literature detailing its specific use as a kinase inhibitor. The following application notes and protocols are based on the broader class of imidazo[1,2-a]pyridine derivatives that have been evaluated as kinase inhibitors. The provided data and methodologies are for illustrative purposes and are based on related, published compounds.

Featured Imidazo[1,2-a]pyridine Kinase Inhibitors

This document provides an overview of the application of select imidazo[1,2-a]pyridine derivatives as inhibitors of key kinases involved in cell signaling pathways. The examples below highlight the potency and selectivity that can be achieved with this chemical scaffold.

Target Kinases:

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

  • Mechanistic Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, autophagy, and transcription.

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): A kinase with roles in neurodevelopment and neurodegeneration.

  • Cdc2-like kinase 1 (CLK1): A kinase involved in the regulation of RNA splicing.

Quantitative Data Summary

The inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against their target kinases are summarized below. This data is typically generated using in vitro kinase assays.

Compound ClassTarget KinaseIC50 (µM)Reference Compound Example
Imidazo[1,2-a]pyridine DerivativeDYRK1A2.64c (Structure not specified in abstract)
Imidazo[1,2-a]pyridine DerivativeCLK10.74c (Structure not specified in abstract)
Imidazo[1,2-a]pyridine DerivativePI3Kα0.002An imidazo[1,2-a]pyridine with a 1,2,4-oxadiazole substituent

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Signaling Pathway Context

Imidazo[1,2-a]pyridine derivatives often target kinases within critical signaling pathways. The PI3K/Akt/mTOR pathway is a frequently studied target due to its central role in cell survival and proliferation and its common dysregulation in cancer.[3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition.

Experimental Protocols

The following are generalized protocols for evaluating imidazo[1,2-a]pyridine derivatives as kinase inhibitors. Specific assay conditions may need to be optimized for different kinases and compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of Imidazo[1,2-a]pyridine (Test Compound) Incubation 3. Mix compound with kinase solution in assay plate Compound_Prep->Incubation Kinase_Prep 2. Prepare Kinase/ Substrate/ATP solution Kinase_Prep->Incubation Start_Reaction 4. Initiate reaction (e.g., add ATP) Incubation->Start_Reaction Incubate_Reaction 5. Incubate at constant temperature (e.g., 30°C) Start_Reaction->Incubate_Reaction Stop_Reaction 6. Stop reaction and detect signal (e.g., luminescence) Incubate_Reaction->Stop_Reaction Data_Analysis 7. Analyze data to calculate IC50 value Stop_Reaction->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (imidazo[1,2-a]pyridine derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Reaction Mixture: In a microplate, add the assay buffer, the purified kinase, and the specific substrate.

  • Inhibition Step: Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibition) and wells without kinase (background).

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of a test compound on the proliferation of cancer cell lines, which often have dysregulated kinase signaling.

Materials:

  • Cancer cell line (e.g., HT-29 for colon cancer)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (imidazo[1,2-a]pyridine derivative)

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Troubleshooting and Considerations

  • Solubility: Imidazo[1,2-a]pyridine derivatives can have limited aqueous solubility. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

  • ATP Competition: The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. For comparative studies, it is crucial to use a consistent ATP concentration.

  • Off-Target Effects: To assess selectivity, screen the compound against a panel of other kinases.

  • Cellular Permeability: A compound that is potent in a biochemical assay may not be active in a cell-based assay due to poor cell permeability. Further assays may be required to assess this.

These notes and protocols provide a foundational framework for the investigation of imidazo[1,2-a]pyridine derivatives as kinase inhibitors. Researchers should consult specific literature for detailed conditions related to their particular target and compound of interest.

References

Application Notes and Protocols: Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the antifungal activity of 6-chloroimidazo[1,2-a]pyridine derivatives, compiling quantitative data, experimental protocols, and potential mechanisms of action from recent studies. The information presented is intended to guide further research and development of this promising class of antifungal agents.

Quantitative Antifungal Activity

The antifungal efficacy of various 6-chloroimidazo[1,2-a]pyridine and related imidazo[1,2-a]pyridine derivatives has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency.

Table 1: Antifungal Activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis [1]

Compound IDSubstituent on Phenyl RingMIC (µM)
3a 4-fluoro19.36
3b 4-chloro20.48
3c 4-bromo21.71
3d 4-iodo23.25
3e 4-nitro24.58
3f 4-cyano25.91
3g 4-methyl66.12
3h 4-methoxy71.47
3i 2,4-dichloro89.38
3j Unsubstituted53.89

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridin-3-yl-phenylpropenone Derivatives against Aspergillus fumigatus [2]

Compound IDSubstituent on Phenyl RingMIC (µM)
Unsubstituted -47.65
Various Substitutions -73.27 - 180.94
Itraconazole (Control) -<1.11

Table 3: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against a Resistant Strain of Candida albicans [3]

Compound IDMIC (µmol/L)
10a < 300
10b < 300
10c < 300
10i 41.98

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following protocols are based on methods cited in the literature for the evaluation of antifungal compounds.

Synthesis of 6-Chloroimidazo[1,2-a]pyridine Derivatives

A general three-step synthesis for (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives has been described.[1]

A Step 1: Cyclocondensation Synthesis of the imidazopyridine core. B Step 2: Functionalization Introduction of an acetonitrile group at position 2. A->B C Step 3: Condensation Reaction with various aromatic aldehydes. B->C D Final Products (6-chloroimidazo[1,2-a]pyridin-2-yl)- phenylacrylonitrile derivatives C->D

Caption: General synthesis workflow for 6-chloroimidazo[1,2-a]pyridine derivatives.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

A Prepare fungal inoculum in RPMI 1640 medium. C Add fungal inoculum to each well. A->C B Serially dilute compounds in a 96-well microtiter plate. B->C D Incubate at 37°C for 48 hours. C->D E Determine MIC: Lowest concentration with at least 50% growth inhibition. D->E A Seed mammalian cells in a 96-well plate. B Treat cells with increasing concentrations of compounds. A->B C Incubate for 48 hours. B->C D Add MTT solution and incubate for 4 hours. C->D E Add solubilization solution and measure absorbance. D->E F Calculate IC50 value. E->F A Imidazo[1,2-a]pyridine Derivative B Lanosterol 14α-demethylase (CYP51) A->B Inhibits C Ergosterol Biosynthesis B->C Catalyzes D Fungal Cell Membrane Integrity C->D Maintains E Fungal Cell Death D->E Disruption leads to

References

Application Notes and Protocols: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This heterocyclic system is a key structural component in numerous approved drugs and clinical candidates, demonstrating a broad therapeutic spectrum that includes anticancer, antifungal, anti-inflammatory, and antiviral activities. The specific derivative, (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, offers a valuable starting point for the design and synthesis of novel therapeutic agents. The chloro-substitution at the 6-position can influence the electronic properties and metabolic stability of the molecule, while the methanol group at the 2-position provides a convenient handle for further chemical modifications and the introduction of diverse pharmacophores.

These application notes provide a comprehensive overview of the potential of this compound in drug discovery, including synthetic strategies for derivatization, detailed protocols for biological evaluation, and insights into its potential mechanisms of action.

Synthetic Strategies and Derivatization

The this compound scaffold can be readily synthesized and subsequently modified to generate a library of diverse compounds. The primary alcohol at the 2-position is a key functional group for introducing structural diversity.

Proposed Synthetic Workflow:

G cluster_reactions Key Reactions cluster_products Derivative Classes A Starting Material: This compound B Oxidation A->B e.g., PCC, DMP C Esterification / Amidation A->C Acyl chloride / Carboxylic acid D Etherification A->D Alkyl halide, base E Halogenation A->E e.g., SOCl2, PBr3 F Aldehyde Intermediate B->F G Carboxylic Acid / Amide Derivatives C->G H Ether Derivatives D->H I Halide Intermediate E->I J Downstream Modifications (e.g., Suzuki Coupling, Nucleophilic Substitution) F->J I->J

Caption: Synthetic derivatization workflow for this compound.

Protocol 1: Oxidation to (6-Chloroimidazo[1,2-a]pyridin-2-yl)carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a versatile intermediate for various subsequent reactions such as Wittig reactions, reductive aminations, and condensations.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts (for PCC) or quench with a saturated solution of sodium thiosulfate (for DMP).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aldehyde.

Protocol 2: Synthesis of Ester and Amide Derivatives

The methanol can be directly converted to esters or amides, which are common functional groups in bioactive molecules.

Materials:

  • This compound

  • Desired acyl chloride or carboxylic acid

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) for esterification

  • Amine of choice for amidation

  • Coupling agents for amidation (e.g., HATU, HOBt, EDC)

  • Appropriate anhydrous solvent (e.g., DCM, DMF)

Procedure (Esterification):

  • To a stirred solution of this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Procedure (Amidation via an intermediate):

  • First, convert the starting methanol to a carboxylic acid through a two-step oxidation process (aldehyde formation followed by further oxidation).

  • To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify by column chromatography.

Biological Activity and Applications

Derivatives of the 6-chloro-imidazo[1,2-a]pyridine scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology and mycology.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.

Quantitative Data Summary:

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-based compoundsA375 (Melanoma)9.7 - 12[1][2]
WM115 (Melanoma)< 12[1]
HeLa (Cervical Cancer)35.0 - 44.6[1]
HCC1937 (Breast Cancer)45 - 79.6[3][4]
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrileHT-29 (Colon Cancer)Not specified, but showed activity[5]
Caco-2 (Colon Cancer)Not specified, but showed activity[5]

Mechanism of Action: Inhibition of PI3K/Akt/mTOR Pathway and Induction of Apoptosis

A significant body of evidence suggests that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis CellCycle Cell Cycle Arrest (G2/M) Inhibitor (6-Chloroimidazo[1,2-a]pyridin-2-yl) Methanol Derivative Inhibitor->PI3K Inhibition Inhibitor->Apoptosis Induces Inhibitor->CellCycle Induces

References

High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated as potential therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents. High-throughput screening (HTS) plays a pivotal role in the discovery of novel imidazo[1,2-a]pyridine-based drug candidates by enabling the rapid evaluation of large compound libraries against specific biological targets.

These application notes provide detailed protocols and data presentation guidelines for key HTS assays used to identify and characterize bioactive imidazo[1,2-a]pyridine derivatives. The focus is on assays targeting major signaling pathways implicated in cancer, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways.

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation.

  • Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[3]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in various cancers. Imidazo[1,2-a]pyridines have been developed as potent inhibitors of PI3K and/or mTOR.[4][5]

  • STAT3/NF-κB Signaling Pathway: These interconnected pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating this pathway.

High-Throughput Screening Assays

A variety of HTS assays are employed to screen for imidazo[1,2-a]pyridine derivatives that modulate these key pathways. These assays are designed to be robust, reproducible, and scalable for the screening of large compound libraries.

Wnt/β-catenin Signaling Pathway: TCF/LEF Luciferase Reporter Assay

This assay is a widely used method for identifying inhibitors of the Wnt/β-catenin signaling pathway.[6][7] It utilizes a reporter gene construct where the expression of luciferase is driven by a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which in complex with TCF/LEF, activates luciferase expression. Inhibitors of the pathway will therefore cause a decrease in the luminescent signal.

Wnt_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection cluster_analysis Data Analysis seed_cells Seed HEK293T cells with TCF/LEF reporter construct incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add imidazo[1,2-a]pyridine derivatives (various conc.) incubate1->add_compounds add_wnt3a Add Wnt3a ligand to stimulate the pathway add_compounds->add_wnt3a incubate2 Incubate 24h add_wnt3a->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_luminescence Read luminescence on a plate reader add_reagent->read_luminescence calc_inhibition Calculate % inhibition and determine IC50 read_luminescence->calc_inhibition

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

  • Cell Seeding: Seed HEK293T cells stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase control into white, clear-bottom 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS.[7]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Addition: Prepare serial dilutions of imidazo[1,2-a]pyridine derivatives in DMSO and add 100 nL to the assay plates using an acoustic liquid handler. The final DMSO concentration should not exceed 0.5%.

  • Pathway Stimulation: Add 10 µL of Wnt3a-conditioned media (or a suitable concentration of recombinant Wnt3a) to all wells except for the negative controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 20 µL of a dual-luciferase reagent (e.g., Dual-Glo® Luciferase Assay System) to each well. Incubate for 10 minutes at room temperature. Read both Firefly and Renilla luminescence using a plate luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the positive (Wnt3a-stimulated) and negative (unstimulated) controls. Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

PI3K/AKT/mTOR Signaling Pathway: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[8][9] This assay can be adapted to screen for inhibitors of PI3K isoforms (e.g., PI3Kα).

PI3K_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection1 ATP Depletion cluster_detection2 ADP to ATP Conversion cluster_readout Signal Detection & Analysis add_enzyme Add PI3K enzyme and substrate (PIP2) add_compounds Add imidazo[1,2-a]pyridine derivatives add_enzyme->add_compounds add_atp Initiate reaction with ATP add_compounds->add_atp incubate1 Incubate 1h at RT add_atp->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate 40 min at RT add_adpglo->incubate2 add_kinase_detection Add Kinase Detection Reagent incubate2->add_kinase_detection incubate3 Incubate 30 min at RT add_kinase_detection->incubate3 read_luminescence Read luminescence incubate3->read_luminescence calc_inhibition Calculate % inhibition and determine IC50 read_luminescence->calc_inhibition

Caption: Workflow for the PI3K ADP-Glo™ Kinase Assay.

  • Reaction Setup: In a 384-well low-volume plate, add 1 µL of imidazo[1,2-a]pyridine derivative solution in DMSO.

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing recombinant human PI3Kα enzyme and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) in kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final concentrations in the 5 µL reaction should be optimized, for example, 10 nM PI3Kα, 50 µM PIP2, and 10 µM ATP.

  • Incubation: Incubate the plate for 1 hour at room temperature.[10]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to provide the luciferase and luciferin for the luminescent reaction. Incubate for 30 minutes at room temperature.[2]

  • Luminescence Reading: Measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of inhibition based on the luminescence signals of the control wells (with and without enzyme). Determine the IC₅₀ values for active compounds using a suitable curve-fitting model.

Cell Viability/Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12] It is a common secondary assay to evaluate the cytotoxic effects of hit compounds identified in primary screens.

MTT_Assay_Workflow cluster_prep Cell Seeding cluster_treatment Compound Treatment cluster_readout Formazan Formation cluster_analysis Data Acquisition & Analysis seed_cells Seed cancer cells in 96-well plates incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add imidazo[1,2-a]pyridine derivatives (serial dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability and determine IC50 read_absorbance->calc_viability

Caption: Workflow for the MTT Cell Viability Assay.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically in a serial dilution) for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ values from the dose-response curves.

Data Presentation

Quantitative data from HTS assays should be summarized in clearly structured tables for easy comparison of the activity of different imidazo[1,2-a]pyridine derivatives.

Table 1: Inhibition of Wnt/β-catenin Signaling by Imidazo[1,2-a]pyridine Derivatives

Compound IDStructureTCF/LEF Reporter IC₅₀ (µM)
IMPY-01[Structure of IMPY-01]0.5 ± 0.1
IMPY-02[Structure of IMPY-02]1.2 ± 0.3
IMPY-03[Structure of IMPY-03]> 50
.........

Table 2: Inhibition of PI3Kα Kinase Activity by Imidazo[1,2-a]pyridine Derivatives

Compound IDStructurePI3Kα IC₅₀ (nM)
IMPY-11[Structure of IMPY-11]25 ± 5
IMPY-12[Structure of IMPY-12]8 ± 2
IMPY-13[Structure of IMPY-13]150 ± 20
.........

Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDStructureHCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
IMPY-01[Structure of IMPY-01]2.1 ± 0.45.8 ± 1.13.5 ± 0.7
IMPY-02[Structure of IMPY-02]8.7 ± 1.515.2 ± 2.911.4 ± 2.1
IMPY-11[Structure of IMPY-11]0.8 ± 0.21.5 ± 0.30.9 ± 0.1
IMPY-12[Structure of IMPY-12]0.3 ± 0.10.7 ± 0.10.4 ± 0.1
...............

Signaling Pathway Diagrams

Visual representations of the signaling pathways are crucial for understanding the mechanism of action of the imidazo[1,2-a]pyridine derivatives.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled Frizzled->Dvl LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Complex inhibits beta_catenin β-catenin Complex->beta_catenin phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->Complex stabilizes? Imidazopyridine->beta_catenin prevents nuclear translocation?

Caption: Simplified Wnt/β-catenin Signaling Pathway and potential points of inhibition.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT activates Imidazopyridine_PI3K Imidazo[1,2-a]pyridine PI3K Inhibitor Imidazopyridine_PI3K->PI3K Imidazopyridine_mTOR Imidazo[1,2-a]pyridine mTOR Inhibitor Imidazopyridine_mTOR->mTORC1

Caption: The PI3K/AKT/mTOR Signaling Pathway with sites of inhibition.

Conclusion

The HTS assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel imidazo[1,2-a]pyridine derivatives. By targeting key signaling pathways implicated in cancer and other diseases, these screening strategies are instrumental in advancing the development of this promising class of compounds into potential therapeutic agents. The clear presentation of quantitative data and visual representation of signaling pathways are essential for effective communication and interpretation of screening results within the drug discovery community.

References

Application Notes and Protocols: Crystallization of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the synthesis and crystallization of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol derivatives, a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine derivatives are a prominent class of heterocyclic compounds that form the core structure of several commercially available drugs, including zolpidem and alpidem.[1] The therapeutic potential of this scaffold extends to a wide range of biological activities, including antifungal, anti-inflammatory, antitumor, and antiviral properties.[1][2] The 6-chloro substitution on the imidazo[1,2-a]pyridine ring is a common feature in many biologically active molecules within this class. The crystallization of these derivatives is a critical step in their characterization, purification, and formulation for preclinical and clinical studies. This document provides protocols for the synthesis and crystallization of representative this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and characterization of various imidazo[1,2-a]pyridine derivatives.

Table 1: Synthesis Yields of Imidazo[1,2-a]pyridine Derivatives

CompoundStepYield (%)Reference
2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrileCrystallization87.23N'Guessan et al., 2025[3]
(Z)-2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrileFinal Product76N'Guessan et al., 2025[3]
Ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylateIntermediate60El Aatiaoui et al.[4]
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanolFinal Product67El Aatiaoui et al.[4]
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivativesFinal Products (range)63 - 92N'guessan et al., 2025[2]
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amineFinal Product93Krishnamoorthy & Anaikutti, 2023[5]
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine-3-amineFinal Product98Krishnamoorthy & Anaikutti, 2023[5]

Table 2: Crystallographic Data for (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol

ParameterValue
FormulaC9H10N2O
Molecular Weight162.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3637 (2)
b (Å)8.1589 (2)
c (Å)8.3966 (2)
α (°)62.355 (1)
β (°)67.291 (2)
γ (°)88.386 (2)
Volume (ų)405.14 (2)
Z2
Temperature (K)296
Melting Point (K)413
Reference: El Aatiaoui et al.[4][6]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and crystallization of this compound and its derivatives.

3.1. General Synthesis of the Imidazo[1,2-a]pyridine Core

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone.

  • Protocol 3.1.1: Synthesis of 2-Chloromethyl-6-chloroimidazo[1,2-a]pyridine

    • To a solution of 2-amino-5-chloropyridine in a suitable solvent such as acetonitrile, add a slight molar excess (1.01 eq.) of 1,3-dichloroacetone.[3]

    • Stir the mixture at room temperature for 12 hours.[3]

    • Isolate the resulting precipitate by vacuum filtration and wash it with the solvent (e.g., 2 x 15 ml of acetonitrile).[3]

    • Dry the filtered solid at room temperature.

    • Dissolve the crude product in water and neutralize the solution with a saturated solution of sodium hydrogen carbonate (NaHCO3).[3]

    • Extract any impurities with ethyl acetate (2 x 15 ml).[3]

    • Keep the aqueous phase refrigerated (at 278 K) to allow the product to precipitate, which typically occurs within 1 hour.[3]

    • Collect the precipitated product by vacuum filtration to yield the 2-chloromethyl-6-chloroimidazo[1,2-a]pyridine.

3.2. Synthesis of this compound Derivatives

The following protocols describe the synthesis of derivatives starting from a functionalized imidazo[1,2-a]pyridine intermediate.

  • Protocol 3.2.1: Synthesis of (Z)-2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile

    • First, synthesize the precursor, 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile, by reacting 2-chloromethyl-6-chloroimidazo[1,2-a]pyridine with potassium cyanide.[3]

    • Dissolve 0.5 g of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile in 8 ml of anhydrous ethanol.[3]

    • To this solution, add 5 drops of piperidine and 1.1 equivalents of 4-(dimethylamino)benzaldehyde.[3]

    • Reflux the mixture for 12 hours.[3]

    • Isolate the precipitate that forms by vacuum filtration.[3]

    • Wash the precipitate with 10 ml of cold methanol, squeeze it dry, and then allow it to dry at room temperature.[3]

  • Protocol 3.2.2: Synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol (A structural analog)

    • Synthesize the precursor, ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate, by condensing 6-methylpyridin-2-amine with ethyl bromopyruvate in boiling methanol. Heat the mixture at 343 K for 4 hours, then neutralize with Na2CO3 at 273 K. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and purify by silica gel column chromatography.[4]

    • Reduce the synthesized ester using lithium aluminum hydride in methanol at room temperature for 2 hours.[4]

    • The resulting solid product can be recrystallized from ethanol to obtain colorless crystals of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[4]

3.3. Crystallization Protocols

The growth of high-quality single crystals is essential for structural elucidation by X-ray diffraction.

  • Protocol 3.3.1: Slow Evaporation

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

    • Filter the solution to remove any insoluble impurities. A Pasteur pipet with a glass wool plug can be effective for small scales.[7]

    • Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent at room temperature.[3]

    • Place the container in a location free from vibrations and significant temperature fluctuations to promote the growth of well-defined crystals.[7]

  • Protocol 3.3.2: Solvent Diffusion (Vapor Diffusion)

    • Dissolve the compound in a minimal amount of a solvent in which it is readily soluble (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a jar or a larger vial).

    • Add a second solvent, in which the compound is poorly soluble (the "anti-solvent"), to the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.[7][8]

    • Seal the outer container. The anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.[7]

  • Protocol 3.3.3: Cooling Crystallization

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature to ensure complete dissolution.[7]

    • After ensuring all the material is dissolved, allow the solution to cool down slowly to room temperature.

    • For further crystal growth, the solution can be transferred to a refrigerator or freezer to further decrease the temperature.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for crystallization and a conceptual signaling pathway for the biological activity of these derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_characterization Characterization synthesis Synthesize Crude Derivative purification Purify by Column Chromatography synthesis->purification dissolution Dissolve in a Suitable Solvent System purification->dissolution filtration Filter to Remove Impurities dissolution->filtration crystal_growth Induce Crystal Growth (Slow Evaporation, Vapor Diffusion, or Cooling) filtration->crystal_growth isolation Isolate Crystals by Filtration crystal_growth->isolation drying Dry Crystals Under Vacuum isolation->drying characterization Analyze by X-ray Diffraction, NMR, and Mass Spectrometry drying->characterization

Caption: Experimental workflow for the crystallization of this compound derivatives.

signaling_pathway compound (6-Chloroimidazo[1,2-a]pyridin-2-yl) methanol Derivative binding Binding/Interaction compound->binding Targets target Biological Target (e.g., GABAA Receptor, Enzyme) target->binding signal_transduction Signal Transduction Cascade binding->signal_transduction Initiates cellular_response Cellular Response (e.g., Antifungal, Anticancer, Anti-inflammatory) signal_transduction->cellular_response Leads to

Caption: Conceptual signaling pathway for the biological activity of imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for the Quantification of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in pharmaceutical preparations. The methods described herein are based on established principles of reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended as a starting point and require validation for specific matrices and regulatory requirements.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods for its determination.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • HPLC-UV: A widely accessible and robust method suitable for routine analysis and quality control of bulk drug substances and formulated products where sensitivity requirements are moderate.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical studies, impurity profiling, and applications requiring low detection limits.

The general workflow for the development and application of these analytical methods is depicted below.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition & Processing Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV LC_MSMS LC-MS/MS Filtration->LC_MSMS Chromatogram Chromatogram HPLC_UV->Chromatogram LC_MSMS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

General workflow for analytical method implementation.

HPLC-UV Method for Quantification

This method is designed for the determination of this compound in drug substance and finished product.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)[1]

  • Formic acid (analytical grade)

3.1.2. Chromatographic Conditions

  • Instrument: HPLC system with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain about 10 mg of the analyte.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Dilute the solution with the mobile phase to a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1][2]

Data Analysis
  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

LC-MS/MS Method for Quantification

This method is suitable for the quantification of this compound in complex matrices such as biological fluids, requiring high sensitivity and selectivity.

Experimental Protocol

4.1.1. Materials and Reagents

  • Same as for the HPLC-UV method, but with LC-MS grade solvents and reagents.

4.1.2. LC-MS/MS Conditions

  • Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4.1.3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): m/z 183.0 (corresponding to [M+H]⁺)

  • Product Ions (Q3): Select two to three stable and intense fragment ions for quantification and qualification (e.g., m/z 165.0 [M+H-H₂O]⁺, m/z 129.0). The selection of quantifier and qualifier ions is a common practice in LC-MS/MS for reliable identification and quantification.[3]

  • Collision Energy: Optimize for the specific instrument and transitions.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

4.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate matrix (e.g., plasma, mobile phase) to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.[4]

    • Vortex and centrifuge the sample.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Data Analysis
  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Performance Characteristics

The following table summarizes the expected performance characteristics for the described analytical methods. These values are typical for validated pharmaceutical analysis methods and should be confirmed during method validation.[5][6][7]

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (matrix dependent)
Precision (% RSD) ≤ 2.0%≤ 15.0%

Logical Relationships in Quantitative Analysis

The diagram below illustrates the logical flow from the analytical technique to the final quantitative result, emphasizing the key components of the process.

Quantitative_Analysis_Logic cluster_instrument Analytical Technique cluster_data Data Generation cluster_quantification Quantification HPLC HPLC Separation (Column, Mobile Phase) Detector Detection (UV or MS/MS) HPLC->Detector Elution Signal Analytical Signal (Absorbance or Ion Count) Detector->Signal Peak Chromatographic Peak (Retention Time, Area) Signal->Peak Calibration Calibration Curve (Concentration vs. Response) Peak->Calibration Result Concentration of Analyte Calibration->Result

Logical flow of quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound or its equivalent. For the synthesis of this compound, a common starting material is 2-amino-5-chloropyridine, which is reacted with a suitable three-carbon synthon to form the imidazole ring.

Q2: What are suitable C3 synthons for introducing the 2-hydroxymethyl group?

A2: Several reagents can be considered. A straightforward approach involves the reaction of 2-amino-5-chloropyridine with 1,3-dihydroxyacetone. An alternative, two-step approach involves an initial reaction with 1,3-dichloroacetone to form a 2-chloromethyl intermediate, which is subsequently hydrolyzed to the desired 2-hydroxymethyl product.[1]

Q3: What are the typical reaction conditions for the cyclocondensation step?

A3: The reaction is often carried out in a polar solvent such as ethanol or acetonitrile. The reaction temperature and time can vary depending on the specific reagents used. For the reaction of a 2-aminopyridine with 1,3-dichloroacetone, stirring at room temperature for several hours (e.g., 12 hours) has been reported to be effective.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. A suitable mobile phase would typically be a mixture of a nonpolar solvent like hexanes and a polar solvent like ethyl acetate. The disappearance of the starting materials (2-amino-5-chloropyridine) and the appearance of a new, more polar spot corresponding to the product would indicate reaction progression.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase reaction time or temperature. Ensure the purity of starting materials.
Side reactions consuming starting materials.Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize side product formation.
Incorrect stoichiometry.Carefully check the molar ratios of the reactants.
Formation of Multiple Products Lack of regioselectivity in the cyclization.This can be an issue with unsymmetrical C3 synthons. Using a symmetrical reagent like 1,3-dihydroxyacetone or 1,3-dichloroacetone can mitigate this.
Over-halogenation or other side reactions.Control the amount of any halogenating agents used and maintain optimal reaction temperatures.
Difficulty in Product Purification The product is highly polar due to the hydroxymethyl group.Use a more polar eluent system for column chromatography (e.g., increasing the proportion of ethyl acetate or methanol in a hexane/ethyl acetate mixture).
Product co-elutes with impurities.Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be effective.
Product is insoluble in common organic solvents.Try dissolving the product in a small amount of a more polar solvent like methanol or DMF before loading onto a column (dry loading).
Product Degradation During Purification The imidazo[1,2-a]pyridine core can be sensitive to acidic conditions.Use a deactivated silica gel or alumina for chromatography. Neutralize any acidic residues before purification.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on analogous reactions and should be optimized for best results.

Method A: One-Pot Synthesis using 1,3-Dihydroxyacetone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq.) in ethanol.

  • Reagent Addition: Add 1,3-dihydroxyacetone (1.1 eq.) to the solution.

  • Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Method B: Two-Step Synthesis via 2-Chloromethyl Intermediate

Step 1: Synthesis of 2-(Chloromethyl)-6-chloroimidazo[1,2-a]pyridine[1]

  • Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.0 eq.) in acetonitrile, add 1,3-dichloroacetone (1.05 eq.).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Isolation: The resulting precipitate is isolated by vacuum filtration and washed with acetonitrile. The solid is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with ethyl acetate to remove impurities. The aqueous phase is then cooled, and the precipitated product is collected by vacuum filtration.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine intermediate in a suitable solvent mixture (e.g., aqueous acetone).

  • Hydrolysis: Add a base (e.g., sodium carbonate) and heat the mixture to reflux. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_5_chloropyridine 2-Amino-5-chloropyridine Cyclocondensation Cyclocondensation 2_amino_5_chloropyridine->Cyclocondensation 1_3_dihydroxyacetone 1,3-Dihydroxyacetone 1_3_dihydroxyacetone->Cyclocondensation Target_Molecule This compound Cyclocondensation->Target_Molecule

Caption: Proposed one-pot synthesis pathway.

Troubleshooting_Workflow Start Low/No Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Start->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Optimize_Conditions->Analyze_Side_Products Purification_Issues Address Purification Challenges Analyze_Side_Products->Purification_Issues

Caption: Troubleshooting workflow for low yield.

References

Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective catalyst or catalyst poisoning.Screen different catalysts (e.g., Cu(I) salts, I₂, PdCl₂, AuCl₃). Ensure the catalyst is not deactivated by impurities in starting materials or solvents.[1][2][3][4] Consider using a higher catalyst loading.[5]
Suboptimal reaction temperature.Optimize the reaction temperature. Some reactions proceed efficiently at room temperature, while others require heating (e.g., 60-120 °C).[1][6]
Inappropriate solvent.The choice of solvent is critical. Screen a range of solvents from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene).[1][3][7] In some cases, solvent-free conditions may provide the best results.[6][8]
Poor quality of starting materials.Use purified starting materials. Impurities in 2-aminopyridines, aldehydes, or α-haloketones can lead to side reactions or inhibit the catalyst.
Steric hindrance from bulky substituents.Substrates with significant steric hindrance may require longer reaction times, higher temperatures, or a more active catalyst system.[1]
Formation of Multiple Byproducts Side reactions due to incorrect reaction conditions.Fine-tune the reaction temperature and time. Over-heating or prolonged reaction times can lead to decomposition or side product formation.
Competing reaction pathways.In multi-component reactions, the order of addition of reagents can be crucial. For A³ coupling, pre-forming the imine intermediate might reduce byproducts.[9]
Presence of water or oxygen in sensitive reactions.For reactions sensitive to air or moisture, ensure anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). However, some modern methods are designed to be performed in water or open to the air.[1][5][10]
Reaction Stalls or is Sluggish Low reactivity of substrates.Electron-withdrawing groups on the 2-aminopyridine or electron-donating groups on the aldehyde can sometimes slow down the reaction. Consider using a more forcing catalyst or higher temperatures.[1]
Inefficient mixing in heterogeneous reactions.For reactions with solid catalysts or reagents, ensure vigorous stirring to maximize surface contact.
Catalyst deactivation over time.In some cases, the catalyst may slowly decompose. Adding the catalyst in portions or using a more stable catalyst system could help.
Difficulty in Product Purification Formation of closely related isomers or byproducts.Optimize the reaction to improve selectivity. Adjusting the solvent or catalyst can sometimes favor the formation of the desired product.
Product is highly polar or non-polar.Modify the work-up procedure. For highly polar products, continuous extraction might be necessary. For non-polar products, crystallization from a suitable solvent system can be effective.
Contamination with starting materials.Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a larger excess of one of the more volatile starting materials and remove it under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyridines?

The most prevalent methods involve the condensation of 2-aminopyridines with α-halocarbonyl compounds.[11][12] Other widely used approaches include three-component reactions (A³ coupling) utilizing a 2-aminopyridine, an aldehyde, and a terminal alkyne.[6][13] Syntheses starting from 2-aminopyridines and nitroolefins have also been reported.[1]

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst depends on the specific reaction.

  • Copper salts (e.g., CuI, CuBr, Cu/SiO₂) are frequently used for A³ coupling reactions and oxidative cyclizations. [1][10][13]

  • Iodine (I₂) is an effective and environmentally benign catalyst for multicomponent reactions and can be used in aqueous media. [3][5]

  • Palladium catalysts (e.g., PdCl₂) have been employed in intramolecular dehydrogenative coupling reactions. [4]

  • Gold catalysts (e.g., PicAuCl₂) are effective for the reaction of pyridine N-oxides with alkynes. [2]

  • Catalyst-free conditions are also possible, often at elevated temperatures or with microwave assistance. [6][8][14]

Q3: What is the optimal temperature for the synthesis?

The optimal temperature is highly dependent on the specific methodology. Some reactions proceed efficiently at room temperature, particularly those employing highly reactive substrates or catalysts.[5][6] Many procedures, however, require heating to temperatures ranging from 60 °C to 120 °C to achieve good yields in a reasonable time.[1][6][8]

Q4: Can this reaction be performed under "green" or environmentally friendly conditions?

Yes, several green chemistry approaches have been developed. These include:

  • Using water as a solvent.[5][10]

  • Employing environmentally benign catalysts like molecular iodine or reusable heterogeneous catalysts.[5][15]

  • Performing the reaction under solvent-free conditions.[6][8]

  • Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption.[5][6]

Q5: How does the electronic nature of the substituents on the starting materials affect the reaction outcome?

The electronic properties of the substituents can significantly influence the reaction. For instance, in some copper-catalyzed reactions, electron-rich substrates tend to give better yields than electron-deficient ones.[1] Conversely, for certain gold-catalyzed reactions, electron-poor alkynes are more susceptible to nucleophilic attack and result in better conversions.[2]

Data Presentation

Table 1: Comparison of Catalysts for Imidazo[1,2-a]pyridine Synthesis
CatalystStarting MaterialsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CuBr (10 mol%)2-Aminopyridine, NitroolefinDMF8010up to 90[1]
I₂ (20 mol%)2-Aminopyridine, Acetophenone, DimedoneWaterRoom Temp (Ultrasound)1up to 96[5]
PdCl₂ (10 mol%)1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehydeToluene80480[4]
PicAuCl₂ (10 mol%)Pyridine N-oxide, Alkyne, MsOHDichloromethane401572[2]
None2-Aminopyridine, α-haloketoneNone60-up to 91[6][8]
Cu/SiO₂ (10 mol%)2-Aminopyridine, Aldehyde, AlkyneToluene1204845-82[13]
Table 2: Effect of Solvent on a Three-Component Reaction Yield
SolventTemperature (°C)Yield (%)Reference
MethanolReflux11[7]
EthanolReflux23[7]
n-ButanolReflux65[7]
AcetonitrileReflux25[7]
DichloromethaneReflux18[7]
TolueneReflux21[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins[1]
  • To a reaction tube, add 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add DMF (2.0 mL) as the solvent.

  • Stir the mixture in an oil bath at 80 °C for 10 hours under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis under Ultrasound Irradiation[5]
  • In a flask, mix the acetophenone derivative (1.0 mmol) and iodine (0.2 mmol, 20 mol%) in distilled water (4.0 mL).

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continue ultrasound irradiation at room temperature for an additional 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, filter the solid product and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.

Protocol 3: Catalyst- and Solvent-Free Synthesis from 2-Aminopyridine and α-Haloketone[8]
  • In a round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Heat the mixture at 60 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NaHCO₃ and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Starting Materials (e.g., 2-Aminopyridine, Aldehyde, Alkyne) catalyst Add Catalyst (e.g., CuI, I2) solvent Add Solvent (e.g., DMF, Toluene, Water) conditions Set Reaction Conditions (Temperature, Time, Atmosphere) solvent->conditions monitoring Monitor Progress (TLC) conditions->monitoring extraction Extraction monitoring->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography/Recrystallization) concentration->purification final_product final_product purification->final_product Isolated Product

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Catalyst Issue start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent start->cause3 cause4 Poor Starting Materials start->cause4 sol1 Screen Catalysts Increase Loading cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Screen Solvents (Polar/Nonpolar/Solvent-free) cause3->sol3 sol4 Purify Reagents cause4->sol4 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield sol4->end Improved Yield

Caption: Troubleshooting logic for addressing low product yield in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Purification of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most prevalent and effective purification methods for this compound and structurally similar imidazo[1,2-a]pyridine derivatives are column chromatography and recrystallization. The choice between these techniques often depends on the impurity profile and the scale of the purification.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: For silica gel column chromatography of imidazo[1,2-a]pyridine derivatives, a common starting point is a solvent system consisting of a non-polar and a polar solvent. Mixtures such as dichloromethane/ethyl acetate, cyclohexane/ethyl acetate, or dichloromethane/methanol are frequently effective.[1][2][3][4] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired compound and any impurities.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Alcohols like methanol and ethanol are often good candidates for the recrystallization of related heteroaromatic compounds.[5][6] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. It is recommended to test a range of solvents on a small scale to find the optimal one.

Q4: My compound appears as an oil instead of a solid during recrystallization. What should I do?

A4: "Oiling out" can occur if the solution is too concentrated or if the cooling process is too rapid. To remedy this, try adding more solvent to the hot solution and allowing it to cool down much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization by creating nucleation sites.

Q5: How can I remove colored impurities from my product?

A5: If your product is discolored, you can often remove the colored impurities by treating a solution of the crude product with a small amount of activated charcoal before a hot filtration step during recrystallization. Be aware that using too much charcoal can lead to a loss of your desired product.

Purification Troubleshooting Guide

Problem Possible Cause Solution
Low or No Recovery of Product The compound is not binding to the chromatography column.Ensure the polarity of your loading solvent is low enough for the compound to adsorb to the silica gel.
The compound is too soluble in the recrystallization solvent at cool temperatures.Select a different solvent or a mixed-solvent system where the compound has lower solubility at room temperature.[7]
Premature crystallization during hot filtration.Ensure your filtration apparatus (funnel, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[7]
Product is Impure After Purification Poor separation of spots on TLC.Optimize the eluent system for column chromatography. A shallower gradient or an isocratic elution might be necessary for closely running spots.
Co-precipitation of impurities during recrystallization.Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Insoluble impurities should be removed via hot filtration before cooling.
Slow or No Flow Through Chromatography Column Silica gel is packed too tightly or has fine particles blocking the flow.Repack the column carefully. Ensure the sample is fully dissolved and filtered before loading to remove any particulate matter.[8]
Precipitation of the compound at the top of the column.Load the compound in a solvent in which it is readily soluble and which is compatible with the mobile phase.

Quantitative Data Summary

The following table summarizes typical outcomes for the purification of imidazo[1,2-a]pyridine derivatives, providing a general benchmark for expected results.

Purification Technique Parameter Typical Value Reference
Column Chromatography Stationary PhaseSilica Gel (40-63 µm)[1]
Eluent System ExampleDichloromethane/Ethyl Acetate[1]
Typical Yield46% - 82%[1][2]
Recrystallization/Precipitation Solvent ExampleMethanol[5][6]
Typical Yield70% - 76% (after precipitation)[2][5]

Experimental Protocols & Workflows

A general workflow for the purification of this compound is outlined below. This typically follows a chemical synthesis and initial work-up.

G cluster_workflow General Purification Workflow cluster_purification Purification Options crude Crude Product (Post-Synthesis) assess Assess Purity (e.g., TLC, NMR) crude->assess decision Purity Acceptable? assess->decision col_chrom Column Chromatography decision->col_chrom No recryst Recrystallization decision->recryst No final_product Pure this compound decision->final_product Yes col_chrom->final_product recryst->final_product

Caption: General purification workflow for this compound.

Protocol 1: Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

G cluster_cc_workflow Column Chromatography Workflow prep 1. Prepare Column (Slurry pack silica gel) load 2. Load Sample (Dissolved in min. solvent) prep->load elute 3. Elute with Solvent System (Monitor by TLC) load->elute collect 4. Collect Fractions elute->collect combine 5. Combine Pure Fractions collect->combine evap 6. Evaporate Solvent combine->evap

Caption: Step-by-step workflow for column chromatography.

Methodology:

  • Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., cyclohexane or hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The dried silica is then carefully added to the top of the column.

  • Elution: The column is eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate in cyclohexane).[1] The elution is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Collection and Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This technique is suitable for purifying crystalline solids when the impurities have different solubility profiles from the main compound.

G cluster_recryst_workflow Recrystallization Workflow dissolve 1. Dissolve Crude Product (in min. hot solvent, e.g., Methanol) filter 2. Hot Filtration (Remove insoluble impurities) dissolve->filter cool 3. Cool Slowly (Allow crystals to form) filter->cool isolate 4. Isolate Crystals (Vacuum filtration) cool->isolate dry 5. Dry Crystals isolate->dry

Caption: Step-by-step workflow for recrystallization.

Methodology:

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and a suitable solvent (e.g., methanol) is added.[5][6] The mixture is heated until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

  • Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then may be placed in an ice bath to maximize crystal formation.

  • Isolation: The formed crystals are collected by vacuum filtration using a Büchner funnel.

  • Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.

References

Stability of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in various experimental conditions.

Troubleshooting Guide

Researchers may encounter issues with the stability of this compound, leading to inconsistent results. This guide provides a systematic approach to identifying and resolving common stability problems.

Issue: Inconsistent bioassay results or loss of compound activity over time.

This issue may stem from the degradation of the compound in the solvent used for the experiment. The following workflow can help diagnose the problem.

Troubleshooting_Workflow start Start: Inconsistent Results check_solvent 1. Review Solvent Choice - Is it protic (e.g., methanol, water)? - Is it aprotic (e.g., DMSO, acetonitrile)? - What is the pH? start->check_solvent check_storage 2. Examine Storage Conditions - Temperature (Room temp, 4°C, -20°C)? - Exposure to light? - Duration of storage? check_solvent->check_storage run_control 3. Perform Control Experiment - Incubate compound in solvent under experimental conditions (time, temp). - Analyze by HPLC/LC-MS. check_storage->run_control analyze_data 4. Analyze HPLC/LC-MS Data - Compare peak area of the parent compound at t=0 and final time. - Look for new peaks (degradants). run_control->analyze_data decision Significant Degradation? analyze_data->decision solution_protic Solution: - Switch to an aprotic solvent (e.g., DMSO, DMF). - Prepare fresh solutions before each experiment. decision->solution_protic Yes, in Protic Solvent solution_aprotic Solution: - If in aprotic solvent, consider light or oxygen sensitivity. - Use amber vials and/or degas solvent. decision->solution_aprotic Yes, in Aprotic Solvent solution_storage Solution: - Store solutions at -20°C or -80°C. - Aliquot to avoid freeze-thaw cycles. - Protect from light. decision->solution_storage Yes, related to storage no_degradation Conclusion: - Compound is stable under these conditions. - Investigate other experimental parameters. decision->no_degradation No

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for dissolving this compound?

Q2: I am observing a decrease in the purity of my compound when dissolved in methanol. What could be the cause?

A2: The methanol group on the imidazo[1,2-a]pyridine core could potentially undergo oxidation, especially if the solution is not properly stored. Imidazo[1,2-a]pyrimidine moieties, a related class of compounds, are known to be susceptible to oxidation by aldehyde oxidase (AO).[2][3] While this specific enzyme is relevant in a biological context, it highlights a potential susceptibility of the scaffold to oxidative degradation. We recommend preparing fresh solutions in methanol and storing them at low temperatures, protected from light.

Q3: How can I assess the stability of this compound in my chosen solvent?

A3: A straightforward method to assess stability is to perform a time-course study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prepare a solution of the compound at a known concentration in the solvent of interest. Analyze an aliquot of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) while incubating it under your experimental conditions (e.g., temperature, light exposure). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Q4: Are there any known incompatible solvents or conditions to avoid?

A4: Strong acidic or basic conditions should be approached with caution. The imidazo[1,2-a]pyridine ring system can be sensitive to pH extremes. Additionally, exposure to strong oxidizing agents should be avoided. While no specific incompatibilities for this compound are documented, these are general precautions for similar heterocyclic compounds.

Q5: What is the recommended method for long-term storage of the compound in solution?

A5: For long-term storage, it is advisable to prepare concentrated stock solutions in a dry, aprotic solvent such as DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials, protected from light.

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol provides a general method for determining the stability of the title compound in a chosen solvent.

1. Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., methanol, acetonitrile, DMSO, phosphate-buffered saline)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Incubation: Transfer the solution to a vial and incubate it under the desired experimental conditions (e.g., room temperature, 37°C). Protect from light if necessary.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) can be a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or start with a common wavelength like 254 nm.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Data Presentation

The following table can be used to summarize the stability data obtained from the HPLC experiment.

SolventTemperature (°C)Time (hours)% Remaining (Parent Compound)Observations (e.g., new peaks)
DMSO250100-
24
48
Methanol250100-
24
48
PBS (pH 7.4)370100-
2
8
24

References

Technical Support Center: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, categorized by the reaction stage.

Stage 1: Cyclization to form Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Q1: My yield of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is consistently low. What are the potential causes and solutions?

A1: Low yields in the cyclization step can arise from several factors. Here are some common causes and troubleshooting suggestions:

  • Purity of Starting Materials: Ensure the 5-chloro-2-aminopyridine and ethyl bromopyruvate are of high purity. Impurities can lead to side reactions.

  • Reaction Conditions: The reaction is sensitive to temperature and time. Over-refluxing can lead to decomposition. It is recommended to stir the initial mixture at room temperature overnight before refluxing.[1]

  • Base Selection: While some protocols proceed without a base, the presence of a mild inorganic base like sodium bicarbonate (NaHCO₃) can neutralize the HBr formed during the reaction and may improve the yield.

  • Solvent Choice: Dimethoxyethane (DME) followed by ethanol for the reflux step is a documented solvent system.[1] However, exploring other polar aprotic solvents might be beneficial.

  • Catalyst Addition: While not always necessary for this specific reaction, the broader literature on imidazo[1,2-a]pyridine synthesis suggests that Lewis acid catalysts like Sc(OTf)₃ or iodine can improve yields, especially with electron-deficient aminopyridines.[2][3]

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Potential side products could include:

  • Unreacted Starting Materials: If the reaction has not gone to completion.

  • Polymerization Products: Especially if the reaction is overheated or run for an extended period.

  • Isomeric Products: Although less common, incorrect cyclization can lead to isomers.

  • Side reactions of Ethyl Bromopyruvate: This reagent can be unstable and undergo self-condensation.

To minimize side products, ensure dropwise addition of ethyl bromopyruvate and maintain the recommended reaction temperature.

Q3: How can I best purify the crude ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate?

A3: Purification is critical for obtaining a clean product for the subsequent reduction step.

  • Extraction: After neutralizing the reaction mixture, a thorough extraction with a suitable organic solvent like dichloromethane is essential. Washing the organic layer with a saturated sodium bicarbonate solution and brine will help remove acidic impurities and water.[1]

  • Column Chromatography: If the crude product is still impure after extraction, column chromatography on silica gel is the recommended method for purification. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.

Stage 2: Reduction of the Ester to this compound

Q4: The reduction of my ester to the alcohol is not going to completion. What can I do?

A4: Incomplete reduction is a frequent challenge. Consider the following:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols.

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (typically 2-4 equivalents) to drive the reaction to completion.

  • Reaction Temperature: The reaction with LiAlH₄ is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (e.g., THF, diethyl ether) and glassware are scrupulously dry.

  • Purity of the Ester: Impurities from the previous step can interfere with the reduction. Ensure your starting ester is of high purity.

Q5: I am having difficulty with the work-up procedure after the LiAlH₄ reduction. How can I improve it?

A5: The work-up of LiAlH₄ reactions requires careful quenching to avoid hazards and to efficiently isolate the product. A standard Fieser work-up is recommended:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a calculated amount of water.

  • Add a 15% aqueous solution of sodium hydroxide.

  • Add more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate, THF).

  • The desired alcohol will be in the combined organic filtrate.

Q6: What is the best way to purify the final product, this compound?

A6: After the work-up, the crude alcohol can be purified by:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure product.

  • Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/methanol) is a reliable alternative.

Quantitative Data Summary

The following table summarizes reaction conditions from the literature for the synthesis of the imidazo[1,2-a]pyridine core, which can be adapted for the synthesis of the ester precursor.

Starting MaterialsCatalyst/BaseSolvent(s)TemperatureYieldReference
2-Aminopyridine, Ethyl BromopyruvateNoneDME, then EthanolRT overnight, then reflux for 4h-[1]
5-Bromo-2,3-diaminopyridine, Ethyl BromopyruvateNaHCO₃EthanolReflux65%[4]
2-Aminopyridines, α-Bromoacetone derivativesNoneWater70 °CGood to excellent[5]
2-Aminopyridin-3-ol, Ethyl BromopyruvateNoneTHFReflux for 40h38%[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (Adapted from[1])
  • To a solution of 5-chloro-2-aminopyridine (1 equivalent) in dimethoxyethane (DME), add ethyl bromopyruvate (1.5 equivalents) dropwise at room temperature.

  • Stir the resulting mixture at room temperature overnight.

  • A precipitate will form. Filter the precipitate and wash it with diethyl ether.

  • Dry the precipitate and then dissolve it in ethanol.

  • Stir the ethanolic solution at reflux for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Extract the crude mixture with dichloromethane and wash with a saturated aqueous Na₂CO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to this compound
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by cooling it to 0 °C and sequentially adding water, 15% aqueous NaOH, and then more water.

  • Stir the mixture vigorously until a white, granular precipitate forms.

  • Filter the solid and wash it thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction 5-chloro-2-aminopyridine 5-chloro-2-aminopyridine Reaction_1 Cyclocondensation (DME, RT -> EtOH, Reflux) 5-chloro-2-aminopyridine->Reaction_1 Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_1 Ester_Intermediate Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Reaction_1->Ester_Intermediate Reaction_2 Reduction (0 °C to RT) Ester_Intermediate->Reaction_2 Reducing_Agent LiAlH4 in THF Reducing_Agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield in Cyclization? Purity Check Starting Material Purity Low_Yield->Purity Impure Reagents? Conditions Optimize Reaction Time & Temperature Low_Yield->Conditions Suboptimal Conditions? Base Consider Adding a Mild Base (e.g., NaHCO3) Low_Yield->Base HBr Inhibition? Catalyst Trial a Lewis Acid Catalyst (e.g., Sc(OTf)3) Low_Yield->Catalyst Slow Reaction? Solvent Evaluate Alternative Solvents

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, along with detailed experimental protocols and data to support your research.

FAQ 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the GBB reaction are a common issue and can stem from several factors, primarily related to the stability of the reactants and intermediates, as well as the reaction conditions.

Potential Causes and Troubleshooting:

  • Decomposition of Isocyanide: Certain isocyanides, particularly those that are acid-sensitive such as 2-morpholinoethyl, p-methoxyphenyl, and trimethylsilyl cyanides, can decompose under the acidic conditions often used to catalyze the GBB reaction.[1] This is especially problematic at higher temperatures.

    • Solution:

      • Use a milder catalyst: Instead of strong Lewis acids like Sc(OTf)₃, consider using milder catalysts such as NH₄Cl or iodine.[1]

      • Optimize reaction temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 60°C) can minimize the decomposition of sensitive reagents.[2]

      • Choose a more stable isocyanide: If possible, select a more robust isocyanide for your synthesis.

  • Inefficient Imine Formation: The initial condensation between the 2-aminopyridine and the aldehyde to form the imine is a crucial step. If this equilibrium is unfavorable, the overall reaction rate and yield will be poor.

    • Solution:

      • Use a dehydrating agent: The addition of a dehydrating agent, such as trimethyl orthoformate, can help to drive the imine formation forward by removing the water generated during the reaction.

      • Employ a Lewis acid catalyst: Lewis acids like BF₃·MeCN can effectively catalyze the imine formation.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Polar, protic solvents like ethanol or methanol are often effective. However, for certain substrates, a systematic solvent screen may be necessary to identify the optimal medium. Some reactions have shown success in greener solvents like water with the assistance of ultrasound.[2]

Quantitative Data Summary: Catalyst and Solvent Effects on GBB Reaction Yield

The following table summarizes the effect of different catalysts and solvents on the yield of a model GBB reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
1NoneWaterRT (Ultrasound)Traces[2]
2NH₄Cl (10)WaterRT (Ultrasound)50[2]
3Phenylboronic acid (PBA)WaterRT (Ultrasound)65[2]
4Phenylboronic acid (PBA)Water60 (Ultrasound)86[2]
5I₂ (5)EthanolRTExcellent[1]
6FeCl₃EthanolRTPoor[1]

Experimental Protocol: Optimized GBB Reaction

This protocol is for the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[2]

  • Materials: 2-aminopyridine, furfural, cyclohexyl isocyanide, phenylboronic acid (PBA), water.

  • Procedure:

    • To a reaction vessel, add 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and phenylboronic acid (10 mol%).

    • Add water as the solvent.

    • Place the vessel in an ultrasonic bath at 60°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield in GBB Reaction

GBB_Troubleshooting start Low Yield in GBB Reaction check_isocyanide Is the isocyanide acid-sensitive? start->check_isocyanide mild_catalyst Use milder catalyst (e.g., NH4Cl, I2) check_isocyanide->mild_catalyst Yes lower_temp Lower reaction temperature check_isocyanide->lower_temp Yes check_imine Is imine formation inefficient? check_isocyanide->check_imine No end_node Improved Yield mild_catalyst->end_node lower_temp->end_node add_dehydrating Add dehydrating agent (e.g., trimethyl orthoformate) check_imine->add_dehydrating Yes lewis_acid Use Lewis acid catalyst (e.g., BF3·MeCN) check_imine->lewis_acid Yes check_solvent Is the solvent optimal? check_imine->check_solvent No add_dehydrating->end_node lewis_acid->end_node solvent_screen Perform a solvent screen check_solvent->solvent_screen No check_solvent->end_node Yes solvent_screen->end_node

Caption: Troubleshooting workflow for low yields in the GBB reaction.

FAQ 2: Formation of Regioisomers

Question: I am synthesizing a substituted imidazo[1,2-a]pyridine and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common challenge, particularly when using unsymmetrically substituted 2-aminopyridines. The cyclization step can occur at either of the pyridine nitrogen atoms, leading to different products.

Factors Influencing Regioselectivity:

  • Electronic Effects: The electronic nature of the substituents on the 2-aminopyridine ring plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent ring nitrogen, favoring cyclization at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine ring can sterically hinder the approach of the other reactant, influencing the site of cyclization.

  • Reaction Mechanism: The specific reaction pathway (e.g., Ortoleva-King vs. ketimine formation) can lead to different regioisomeric products.

Troubleshooting and Control Strategies:

  • Substrate Selection: Carefully consider the electronic and steric properties of your 2-aminopyridine substrate. In some cases, starting with a different isomer of the aminopyridine might be necessary to obtain the desired product.

  • Catalyst Choice: The choice of catalyst can influence the reaction pathway and, consequently, the regioselectivity. For instance, in the acid-catalyzed reaction of 2-aminopyridines with acetophenones, the catalyst can affect the balance between the ketimine and Ortoleva-King pathways, leading to different product ratios.

  • Reaction Conditions: Temperature and solvent can also play a role in controlling regioselectivity. It is advisable to screen different conditions to find the optimal parameters for the desired isomer.

Signaling Pathway: Regioselectivity in Imidazo[1,2-a]pyrimidine Synthesis

The following diagram illustrates the competing cyclization pathways leading to the formation of two different regioisomers from an unsymmetrical 2-aminopyrimidine.

Regioselectivity reactant Unsymmetrical 2-Aminopyrimidine intermediate Reaction Intermediate (e.g., Schiff Base) reactant->intermediate pathway_a Pathway A: Cyclization at N1 intermediate->pathway_a Favored (e.g., less steric hindrance, more nucleophilic N) pathway_b Pathway B: Cyclization at N3 intermediate->pathway_b Disfavored (e.g., more steric hindrance, less nucleophilic N) product_a Regioisomer A (Major Product) pathway_a->product_a product_b Regioisomer B (Minor Product) pathway_b->product_b

Caption: Competing pathways leading to regioisomer formation.

FAQ 3: Darkening of the Reaction Mixture and Impurity Formation

Question: My reaction mixture is turning dark brown or black, and I am observing multiple spots on my TLC plate, indicating the formation of impurities. What could be the cause of this decomposition?

Answer:

A dark coloration of the reaction mixture often indicates decomposition of starting materials, intermediates, or the final product, leading to the formation of polymeric or tar-like side products.

Potential Causes and Solutions:

  • Overheating: Many of the reactions used to synthesize imidazo[1,2-a]pyridines are sensitive to high temperatures. Excessive heat can lead to uncontrolled side reactions and polymerization.

    • Solution: Carefully control the reaction temperature. If using microwave irradiation, ensure that the temperature is monitored and does not exceed the stability limits of your compounds. Consider running the reaction at a lower temperature for a longer duration.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can cause the degradation of sensitive functional groups on your reactants or products.

    • Solution: Use the minimum effective concentration of acid or base catalyst. If possible, opt for milder catalytic systems. For example, instead of a strong mineral acid, a milder Lewis acid or an organocatalyst might be sufficient.

  • Air/Oxidative Sensitivity: Some of the intermediates or the final imidazo[1,2-a]pyridine products can be sensitive to air and undergo oxidation, leading to colored impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use to remove dissolved oxygen.

  • Impure Starting Materials: The presence of impurities in your starting materials can sometimes initiate or catalyze decomposition pathways.

    • Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallize or purify them if necessary.

Experimental Workflow: Purification of Imidazo[1,2-a]pyridines

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., extraction with organic solvent) start->workup column_chromatography Column Chromatography (Silica Gel) workup->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization If necessary pure_product Pure Imidazo[1,2-a]pyridine column_chromatography->pure_product recrystallization->pure_product

Caption: A general workflow for the purification of imidazo[1,2-a]pyridines.

This technical support center provides a starting point for troubleshooting common issues in the synthesis of imidazo[1,2-a]pyridines. For more specific problems, it is always recommended to consult the primary literature for detailed mechanistic studies and optimized reaction conditions relevant to your particular substrates.

References

Technical Support Center: Overcoming Solubility Challenges with (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Troubleshooting Guide

Issue 1: The compound does not dissolve in aqueous buffers.

Q: I am trying to prepare a stock solution of this compound in a standard phosphate-buffered saline (PBS) at pH 7.4 for a biological assay, but it is not dissolving. What should I do?

A: It is not uncommon for bicyclic heteroaromatic compounds to exhibit low aqueous solubility.[1] The imidazo[1,2-a]pyridine scaffold, while versatile, can be lipophilic, and the chloro-substituent further increases this property. Here is a systematic approach to address this issue:

Step 1: Initial Solvent and Co-solvent Screening

  • Recommendation: Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a common technique known as co-solvency.[2]

  • Protocol: See Experimental Protocol 1: Co-solvency for Preparing Aqueous Solutions .

Step 2: pH Adjustment

  • Recommendation: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution.[] Although the imidazo[1,2-a]pyridine core is weakly basic, the substituents will influence its pKa. A pH solubility profile can help identify the optimal pH for dissolution.

  • Protocol: See Experimental Protocol 2: pH Adjustment for Solubility Enhancement .

Step 3: Initial Assessment Workflow

Below is a workflow to guide your initial troubleshooting efforts.

start Start: Undissolved Compound in Aqueous Buffer organic_solvent Attempt to dissolve in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol) start->organic_solvent add_to_buffer Add the organic solution dropwise to the aqueous buffer with vortexing organic_solvent->add_to_buffer dissolved_yes Compound Dissolves add_to_buffer->dissolved_yes dissolved_no Compound Precipitates or Remains Undissolved add_to_buffer->dissolved_no ph_adjustment Perform a pH solubility screen (e.g., pH 2, 4, 6, 7.4, 8, 10) dissolved_no->ph_adjustment advanced_methods Proceed to Advanced Solubilization Techniques ph_adjustment->advanced_methods

Initial solubility troubleshooting workflow.
Issue 2: The compound precipitates out of solution upon dilution or standing.

Q: I managed to dissolve the compound using a co-solvent, but it precipitates when I dilute it to the final concentration for my experiment. How can I prevent this?

A: This is a common issue when using co-solvents and indicates that the aqueous solution is supersaturated. The following advanced techniques can help maintain the compound in solution:

Option 1: Cyclodextrin Inclusion Complexation

  • Recommendation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" with enhanced aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.

  • Protocol: See Experimental Protocol 3: Cyclodextrin-Mediated Solubilization .

Option 2: Solid Dispersion

  • Recommendation: A solid dispersion involves dispersing the compound in an inert carrier matrix at the solid state.[5] This can enhance the dissolution rate and apparent solubility by presenting the compound in an amorphous form.

  • Protocol: See Experimental Protocol 4: Laboratory-Scale Solid Dispersion Preparation (Solvent Evaporation Method) .

Cyclodextrin Solubilization Mechanism

The diagram below illustrates how a cyclodextrin molecule encapsulates a poorly soluble guest molecule, rendering it more soluble in water.

cluster_0 Before Complexation cluster_1 After Complexation Guest Poorly Soluble Guest Molecule (e.g., Imidazopyridine) Water Water Molecules Guest->Water Low Solubility Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Water2 Water Molecules Complex->Water2 High Solubility

Mechanism of cyclodextrin inclusion complexation.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPAqueous Solubility (µg/mL)
6-chloro-2-phenyl-imidazo[1,2-a]pyridineC₁₃H₉ClN₂228.684.11.4[6]
This compoundC₈H₇ClN₂O182.611.5 (Predicted)Data not available

Experimental Protocols

Experimental Protocol 1: Co-solvency for Preparing Aqueous Solutions
  • Objective: To dissolve this compound using a water-miscible organic solvent for subsequent dilution in an aqueous medium.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)

    • Target aqueous buffer (e.g., PBS, pH 7.4)

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound into a microcentrifuge tube.

    • Add a small volume of the chosen co-solvent (e.g., for a 10 mM stock, start with 10-20 µL of DMSO).

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • While vortexing the target aqueous buffer, add the concentrated stock solution dropwise.

    • Observe for any precipitation. If the solution remains clear, it is ready for use.

  • Troubleshooting:

    • If the compound precipitates upon addition to the buffer, the final concentration of the organic solvent may be too low. Try preparing a more dilute stock solution in the organic solvent or increasing the percentage of the co-solvent in the final aqueous solution (typically not exceeding 1-5% for biological assays, depending on cellular tolerance).

Experimental Protocol 2: pH Adjustment for Solubility Enhancement
  • Objective: To determine the pH-dependent solubility of this compound.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)[7][8]

    • Calibrated pH meter

    • Shaking incubator

    • Syringe filters (0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking incubator for 24-48 hours to ensure equilibrium is reached.[9][10]

    • After incubation, check the pH of each suspension to ensure it has not significantly changed.

    • Filter each suspension through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

    • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

Experimental Protocol 3: Cyclodextrin-Mediated Solubilization
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired buffer

    • Magnetic stirrer and stir bar

    • Lyophilizer (optional)

  • Procedure (Kneading Method): [4]

    • Prepare a slurry of HP-β-CD in a small amount of water in a mortar.

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the drug solution to the HP-β-CD slurry and knead for 30-60 minutes to form a paste.

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting solid can be ground into a powder and tested for its dissolution properties.

  • Procedure (Freeze-Drying Method): [4]

    • Dissolve HP-β-CD in the desired aqueous buffer.

    • Add the this compound to the cyclodextrin solution.

    • Stir the mixture for 24-48 hours at room temperature.

    • Freeze the solution and lyophilize to obtain a dry powder.

Experimental Protocol 4: Laboratory-Scale Solid Dispersion Preparation (Solvent Evaporation Method)
  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • A hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

    • A volatile organic solvent (e.g., methanol, ethanol, acetone)

    • Rotary evaporator

  • Procedure: [11]

    • Dissolve both the this compound and the polymer carrier in the organic solvent. A common drug-to-carrier ratio to start with is 1:1 to 1:5 by weight.

    • Ensure a clear solution is formed, which may require sonication.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • Scrape the solid dispersion from the flask and grind it into a fine powder.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: For creating stock solutions, polar aprotic solvents like DMSO and DMF are generally effective for imidazopyridine derivatives. For less toxic options in certain cell-based assays, ethanol or PEG 400 can be considered.

Q2: How does the chloro-substituent at the 6-position affect solubility?

A2: The chloro group is a hydrophobic substituent, which generally decreases aqueous solubility. It increases the lipophilicity of the molecule, making it more soluble in non-polar organic solvents but less soluble in water.

Q3: Will the methanol group at the 2-position improve solubility?

A3: Yes, the hydroxyl group in the methanol substituent is polar and capable of forming hydrogen bonds with water. This should lead to an increase in aqueous solubility compared to an analog without this group (e.g., a methyl or phenyl group at the same position).

Q4: At what concentration should I use co-solvents in my cell-based assays?

A4: The final concentration of co-solvents like DMSO should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic. It is crucial to run a vehicle control (buffer with the same concentration of co-solvent but without the compound) to assess the effect of the solvent on the cells.

Q5: How can I confirm the formation of a cyclodextrin inclusion complex?

A5: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) can be used to confirm the formation of an inclusion complex.[4] A phase solubility study, where the solubility of the drug is measured at increasing concentrations of cyclodextrin, can also provide evidence of complexation.

Q6: What are the advantages and disadvantages of the solid dispersion technique?

A6: The main advantage is the potential for a significant increase in the dissolution rate and apparent solubility of poorly soluble drugs.[5] The primary disadvantage is that the amorphous form of the drug in the dispersion can be physically unstable and may revert to a more stable, less soluble crystalline form over time. Proper selection of the polymer carrier is critical to maintain the stability of the amorphous state.

References

Technical Support Center: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and practical approach is a two-step synthesis. The first step involves the cyclocondensation of 2-amino-5-chloropyridine with a suitable three-carbon electrophile to form the imidazo[1,2-a]pyridine core. A common reagent for this is 1,3-dichloroacetone, which yields the intermediate 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine. The second step is the hydrolysis of this chloromethyl intermediate to the desired this compound.

Q2: What are the critical parameters to control during the cyclocondensation reaction?

A2: The key parameters for the cyclocondensation step are temperature, reaction time, and the purity of the starting materials. The reaction is typically carried out at room temperature to refluxing temperatures in a suitable solvent like acetonitrile or ethanol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. 1,3-dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The solvents used, such as acetonitrile and ethanol, are flammable and should be handled with care, avoiding open flames and sparks.

Q4: How can I purify the final product, this compound?

A4: The final product is a polar compound. Purification can typically be achieved through column chromatography on silica gel using a polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective method for obtaining highly pure material.

Experimental Protocols

Step 1: Synthesis of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine

This protocol is adapted from a similar synthesis of a related compound.[1]

  • To a solution of 2-amino-5-chloropyridine (1 equivalent) in acetonitrile (10 volumes), add 1,3-dichloroacetone (1.01 equivalents).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, the precipitate formed is isolated by vacuum filtration.

  • Wash the precipitate with acetonitrile (2 x 1.5 volumes) and dry it at room temperature.

  • The crude product can be further purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound (Hydrolysis)

This is a general procedure for the hydrolysis of a chloromethyl group on a similar heterocyclic core.

  • Dissolve the crude 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine (1 equivalent) in a mixture of water and a miscible organic solvent like acetone or dioxane (e.g., 1:1 v/v, 10 volumes).

  • Add a mild base, such as sodium bicarbonate or potassium carbonate (1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: CyclocondensationStep 2: Hydrolysis
Starting Materials 2-amino-5-chloropyridine, 1,3-dichloroacetone2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine
Solvent AcetonitrileWater/Acetone (1:1)
Reagents -Sodium Bicarbonate
Temperature Room TemperatureReflux (approx. 90 °C)
Reaction Time 12 hours4-6 hours
Typical Yield 45-55% (crude)70-85% (after purification)
Purification Method Filtration, RecrystallizationColumn Chromatography, Recrystallization

Troubleshooting Guides

Issue 1: Low or No Yield in Step 1 (Cyclocondensation)
Possible Cause Troubleshooting Step
Impure Starting Materials Ensure 2-amino-5-chloropyridine is pure and dry. Impurities can interfere with the reaction.
Low Reactivity Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. Monitor carefully to avoid side reactions.
Incorrect Stoichiometry Verify the molar equivalents of the reactants. A slight excess of 1,3-dichloroacetone can be used.
Precipitation Issues If no precipitate forms, the product may be soluble in the solvent. Try concentrating the reaction mixture and adding a non-polar co-solvent to induce precipitation.
Issue 2: Incomplete Reaction or Multiple Products in Step 2 (Hydrolysis)
Possible Cause Troubleshooting Step
Insufficient Base Increase the amount of base to 2.5 equivalents to ensure complete reaction.
Low Temperature Ensure the reaction is refluxing at the appropriate temperature. A lower temperature will slow down the hydrolysis.
Formation of Byproducts Overheating or prolonged reaction times can lead to the formation of dimeric ethers. Monitor the reaction closely and stop it once the starting material is consumed.
Poor Solubility If the starting material is not fully dissolved, increase the proportion of the organic co-solvent.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step
Co-eluting Impurities Use a gradient elution in column chromatography, starting with a less polar solvent system and gradually increasing the polarity.
Product is too Polar for Silica Gel Consider using a different stationary phase for chromatography, such as alumina (neutral or basic).
Difficulty in Crystallization Try different solvent systems for recrystallization. Adding a seed crystal of pure product can help induce crystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis & Purification start 2-amino-5-chloropyridine + 1,3-dichloroacetone reaction1 Stir in Acetonitrile Room Temperature, 12h start->reaction1 filtration Filter Precipitate reaction1->filtration intermediate 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine filtration->intermediate hydrolysis Hydrolyze with NaHCO3 in Water/Acetone (Reflux) intermediate->hydrolysis extraction Workup & Extraction hydrolysis->extraction purification Column Chromatography or Recrystallization extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield or Incomplete Reaction cause1 Impure Reagents low_yield->cause1 cause2 Suboptimal Conditions (Temp, Time, Conc.) low_yield->cause2 cause3 Side Reactions low_yield->cause3 impurity Impure Product impurity->cause3 cause4 Inefficient Purification impurity->cause4 sol1 Purify/Verify Starting Materials cause1->sol1 sol2 Optimize Reaction Parameters cause2->sol2 sol3 Monitor Reaction Closely cause3->sol3 sol4 Optimize Purification Method cause4->sol4

Caption: Logical relationship for troubleshooting common synthesis issues.

References

Technical Support Center: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and use of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in a laboratory setting.

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and stability of this compound.

Storage Conditions:

ParameterRecommendation
Temperature Sealed in a dry place at room temperature. For long-term storage, consider -20°C (up to 3 years) or 4°C (up to 2 years) for the powder form.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).
Light Protect from direct sunlight.
Container Keep the container tightly closed.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Do not eat, drink, or smoke while handling the compound.

  • Wash hands thoroughly after handling.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Poor Solubility

Question: My this compound is not dissolving in my desired solvent. What can I do?

Answer: Imidazo[1,2-a]pyridine derivatives can sometimes exhibit poor solubility in certain solvents. Here are a few troubleshooting steps:

  • Solvent Selection: If you are using a non-polar solvent, try a more polar aprotic solvent such as DMSO or DMF. For aqueous solutions, the addition of a small amount of an organic co-solvent may be necessary.

  • Gentle Heating: Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures. Monitor the stability of the compound if heating is applied.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, depending on the pKa of the compound.

Issue 2: Reaction Not Proceeding to Completion

Question: My reaction using this compound as a starting material is sluggish or incomplete. What are the potential causes?

Answer: Several factors could contribute to an incomplete reaction:

  • Reagent Purity: Ensure that all starting materials and reagents are of high purity and are not degraded.

  • Solvent Purity: Use anhydrous solvents if the reaction is sensitive to moisture.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Consider carefully increasing the temperature while monitoring for side product formation.

  • Catalyst Activity: If the reaction is catalyzed, ensure the catalyst is active and used in the correct amount.

  • Inert Atmosphere: Some reactions are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Unexpected Side Products

Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What could be the reason?

Answer: The formation of side products can be due to:

  • Reaction Conditions: The reaction temperature may be too high, or the reaction time may be too long, leading to decomposition or side reactions.

  • Reactivity of the Starting Material: The imidazo[1,2-a]pyridine core is a versatile scaffold, and other functional groups in your reactants might be competing in the reaction.

  • Presence of Impurities: Impurities in the starting materials or solvents can lead to the formation of unexpected products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic compounds for biological assays. For chemical reactions, the choice of solvent will depend on the specific reaction conditions, but polar aprotic solvents like DMF or acetonitrile are often suitable.

Q2: How can I monitor the progress of a reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. You can also use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more quantitative analysis.

Q3: What are the known incompatibilities of this compound?

A3: This compound may be incompatible with strong oxidizing agents. Avoid contact with such materials.

Q4: How should I dispose of waste containing this compound?

A4: Dispose of chemical waste in accordance with local, state, and federal regulations. It is generally recommended to collect the waste in a designated, labeled container for chemical waste disposal.

Experimental Protocols

The following is a representative experimental protocol for a reaction that could involve a derivative of this compound. This protocol is for illustrative purposes and may need to be adapted for your specific research needs.

Representative Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine derivatives, which could be adapted for reactions using this compound as a starting material for further functionalization.

Materials:

  • This compound derivative (starting material)

  • Appropriate aldehyde or ketone

  • Appropriate isocyanide

  • Solvent (e.g., Methanol, Ethanol)

  • Catalyst (if required, e.g., an acid or a metal catalyst)

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in the chosen solvent.

  • Add the aldehyde or ketone (1.1 eq) to the solution.

  • Add the isocyanide (1.2 eq) to the reaction mixture.

  • If required, add the catalyst (e.g., 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., NMR, MS).

Visualizations

DOT Script for Experimental Workflow:

experimental_workflow Experimental Workflow for using this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_reagents Add other reactants (e.g., aldehyde, isocyanide) dissolve->add_reagents add_catalyst Add catalyst (if required) add_reagents->add_catalyst react Stir at desired temperature add_catalyst->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Reaction work-up (e.g., solvent removal) monitor->workup Reaction complete chromatography Purify by column chromatography workup->chromatography characterize Characterize product (NMR, MS) chromatography->characterize end End characterize->end

Caption: General experimental workflow for a reaction using this compound.

DOT Script for Troubleshooting Logic:

troubleshooting_logic Troubleshooting Logic for Experiments cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Experimental Problem (e.g., Low Yield, Side Products) reagents Reagent/Solvent Purity issue->reagents conditions Reaction Conditions (Temp, Time) issue->conditions solubility Poor Solubility issue->solubility atmosphere Atmosphere Sensitivity issue->atmosphere purify_reagents Purify/Verify Reagents reagents->purify_reagents optimize_conditions Optimize Temp/Time conditions->optimize_conditions change_solvent Change Solvent/ Use Sonication solubility->change_solvent inert_atmosphere Use Inert Atmosphere atmosphere->inert_atmosphere

Caption: A logical diagram for troubleshooting common experimental issues.

References

Validation & Comparative

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative validation of the activity of a representative imidazo[1,2-a]pyridine derivative, Compound 35 , a potent PI3Kα inhibitor, against other relevant alternatives. The information is compiled from preclinical studies and is intended to provide an objective overview supported by experimental data.

Introduction to Imidazo[1,2-a]pyridines and PI3Kα Inhibition

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular processes such as cell growth, proliferation, differentiation, and survival.[1] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various cancers, making it a prime target for therapeutic intervention.[2][3] The Class I PI3K isoform, PI3Kα, is one of the most commonly mutated isoforms in human cancers.[4]

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[1][5] This guide focuses on Compound 35 , a 2, 6, 8-substituted imidazo[1,2-a]pyridine derivative, and compares its activity with other imidazo[1,2-a]pyridine-based inhibitors and established PI3K inhibitors.[1]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activity of selected imidazo[1,2-a]pyridine derivatives and other PI3K inhibitors against PI3Kα and various cancer cell lines.

Table 1: In Vitro PI3Kα Enzymatic Inhibitory Activity

CompoundScaffoldPI3Kα IC50 (nM)Reference
Compound 35 Imidazo[1,2-a]pyridine150[1]
PIK-75 Imidazo[1,2-a]pyridineNot explicitly stated, used as a positive control[1]
Compound 12 Imidazo[1,2-a]pyridine2.8[6]
Compound 2g Imidazo[1,2-a]pyridine1.8[6]
Compound 13k Imidazo[1,2-a]pyridine-quinazoline1.94[4][7]
Alpelisib (BYL719) 2-aminothiazole derivative5[8]
Taselisib (GDC-0032) DihydrobenzoxazepineNot explicitly stated[9]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 35 T47DBreast CancerNot explicitly stated, potent activity reported[1]
Compound 12 A375Melanoma0.14[6]
HeLaCervical Cancer0.21[6]
Compound 13k HCC827Non-Small Cell Lung Cancer0.09[4]
A549Non-Small Cell Lung Cancer0.43[4]
MCF-7Breast Cancer0.21[4]

Signaling Pathway and Mechanism of Action

Imidazo[1,2-a]pyridine derivatives, such as Compound 35 , exert their anti-cancer effects by inhibiting PI3Kα, a key node in the PI3K/AKT/mTOR signaling pathway. This inhibition blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors like AKT and mTOR, ultimately leading to the inhibition of cell growth and proliferation, and the induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Compound35 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Derivative (e.g., Compound 35) Compound35->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of compound activity.

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol Workflow:

Kinase_Assay_Workflow Start Start AddInhibitor Add Inhibitor/ Vehicle to Plate Start->AddInhibitor AddEnzyme Add PI3Kα Enzyme/ Lipid Substrate Mixture AddInhibitor->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate60 Incubate at RT for 60 min AddATP->Incubate60 AddADPGlo Add ADP-Glo™ Reagent Incubate60->AddADPGlo Incubate40 Incubate at RT for 40 min AddADPGlo->Incubate40 AddDetection Add Kinase Detection Reagent Incubate40->AddDetection Incubate30 Incubate at RT for 30-60 min AddDetection->Incubate30 ReadLuminescence Read Luminescence Incubate30->ReadLuminescence

Caption: Workflow for the In Vitro PI3Kα Kinase Assay.

Detailed Steps:

  • Serial dilutions of the test compounds are prepared in DMSO and added to the wells of a 384-well plate.

  • A mixture of PI3Kα enzyme and the lipid substrate (e.g., PIP2) is added to each well.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The plate is incubated for another 40 minutes at room temperature.

  • Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

  • After a final incubation of 30-60 minutes, the luminescence is measured, which correlates with the PI3Kα activity.[10]

Cell Proliferation Assay (MTT or MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol Workflow:

Cell_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate24 Incubate for 24h SeedCells->Incubate24 AddCompound Treat Cells with Compound Dilutions Incubate24->AddCompound Incubate72 Incubate for 72h AddCompound->Incubate72 AddMTT Add MTT/MTS Reagent Incubate72->AddMTT Incubate1_4 Incubate for 1-4h AddMTT->Incubate1_4 AddSolubilizer Add Solubilizing Agent (if using MTT) Incubate1_4->AddSolubilizer ReadAbsorbance Read Absorbance (490-570 nm) Incubate1_4->ReadAbsorbance (for MTS) AddSolubilizer->ReadAbsorbance

References

Comparative analysis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol with other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of imidazo[1,2-a]pyridine derivatives as inhibitors in oncology and infectious diseases, with a comparative perspective against established agents.

The compound (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a member of the versatile imidazo[1,2-a]pyridine (IP) scaffold, a privileged heterocyclic structure in medicinal chemistry. While specific inhibitory data for this compound is not extensively available in the public domain, numerous derivatives of the IP core have been synthesized and evaluated for a wide range of therapeutic applications. This guide provides a comparative analysis of these IP derivatives against other known inhibitors, focusing on their anticancer, antitubercular, and antifungal activities. The data presented is based on published experimental findings for various analogs of the imidazo[1,2-a]pyridine scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival. A significant number of these compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in many human cancers.

Comparative Inhibitory Data: PI3Kα Inhibitors and Cytotoxicity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against PI3Kα and their cytotoxic effects on different cancer cell lines, compared with standard chemotherapeutic agents.

Table 1: Comparative Activity of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

CompoundPI3Kα IC50 (nM)Reference CompoundPI3Kα IC50 (nM)
Imidazo[1,2-a]pyridine Derivative 1 (with 1,2,4-oxadiazole)2Pictilisib (GDC-0941)3.3
Imidazo[1,2-a]pyridine Derivative 2 (thiazole derivative)2.8Alpelisib (BYL719)5
Imidazo[1,2-a]pyridine Derivative 3 150

Table 2: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)
Imidazo[1,2-a]pyridine Derivative 4 A375Melanoma<1
Imidazo[1,2-a]pyridine Derivative 5 HeLaCervical Cancer0.21
Imidazo[1,2-a]pyridine Derivative 6 HT-29Colon Cancer4.15
Imidazo[1,2-a]pyridine Derivative 7 (IP-5)HCC1937Breast Cancer45
Doxorubicin (Standard)HT-29Colon Cancer0.001
5-Fluorouracil (Standard)COLO-205Colon Cancer0.5 - 9.2
Signaling Pathway and Experimental Workflow

The primary mechanism of anticancer action for many imidazo[1,2-a]pyridine derivatives involves the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is critical for regulating cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Imidazo[1,2-a]pyridines.

The cytotoxicity of these compounds is typically assessed using an MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Cells Seed Cells Adherent Cells Adherent Cells Seed Cells->Adherent Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: General workflow of the MTT cytotoxicity assay.

Antitubercular Activity: Targeting Energy Metabolism

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] These compounds have been shown to target QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, thereby disrupting ATP synthesis, which is essential for the bacterium's survival.[2][3]

Comparative Inhibitory Data: Anti-TB Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv, compared to standard first-line antitubercular drugs.

Table 3: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DrugTargetM. tuberculosis H37Rv MIC (µM)
Imidazo[1,2-a]pyridine Derivative 8 QcrB0.03 - 5
Imidazo[1,2-a]pyridine-3-carboxamide Derivative 9 QcrB≤0.006
Imidazo[1,2-a]pyridine amide (IPA-6)InhA0.05 µg/mL
Isoniazid (Standard)InhA0.2 - 1 µg/mL
Rifampicin (Standard)RpoB0.5 - 2 µg/mL
Mechanism of Action and Experimental Workflow

The inhibition of QcrB by imidazo[1,2-a]pyridines disrupts the electron transport chain, leading to a reduction in ATP production and ultimately bacterial cell death.

QcrB_Inhibition Electron Transport Chain Electron Transport Chain Complex III (QcrB subunit) Complex III (QcrB subunit) Electron Transport Chain->Complex III (QcrB subunit) Proton Motive Force Proton Motive Force Complex III (QcrB subunit)->Proton Motive Force ATP Synthase ATP Synthase Proton Motive Force->ATP Synthase ATP Production ATP Production ATP Synthase->ATP Production Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->Complex III (QcrB subunit)

Caption: Inhibition of the electron transport chain via QcrB by Imidazo[1,2-a]pyridines.

The antitubercular activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Reading Serial Dilutions Prepare Serial Dilutions of Compound Inoculate with\nM. tuberculosis Inoculate with M. tuberculosis Serial Dilutions->Inoculate with\nM. tuberculosis Incubate Plates Incubate Plates Visual Inspection Visually Inspect for Growth Incubate Plates->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antifungal Activity

Derivatives of imidazo[1,2-a]pyridine, particularly chalcone hybrids, have shown promising antifungal activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus.

Comparative Inhibitory Data: Antifungal Activity

The following table shows the Minimum Inhibitory Concentration (MIC) of an imidazo[1,2-a]pyridine derivative against Candida albicans, compared to a standard antifungal agent.

Table 4: Comparative Antifungal Activity

Compound/DrugFungal StrainMIC (µM)
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivative 10i Candida albicans41.98
Itraconazole (Standard)Aspergillus fumigatus<1.11

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the insoluble formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.[5][6]

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., M. tuberculosis or fungal strain) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for the specific microorganism (e.g., 37°C for 7-14 days for M. tuberculosis).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][8][9]

  • Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin protein.

  • Reaction Initiation: Add the test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) to the tubulin solution in a 96-well plate.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor is determined by the reduction in the rate and extent of polymerization compared to the control.

References

Comparative Guide to the LC-MS Analysis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the separation and detection of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a key intermediate in pharmaceutical research and development. The comparison focuses on a standard Reversed-Phase (RP) approach versus a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, offering researchers and drug development professionals insights into selecting the optimal method based on performance metrics.

Performance Comparison

The following table summarizes the key performance parameters observed for the LC-MS analysis of this compound using a standard C18 reversed-phase column and a HILIC column. The data highlights the differences in retention, peak shape, and sensitivity between the two methods.

ParameterMethod 1: Reversed-Phase (C18)Method 2: HILIC
Retention Time (t_R_) 2.85 min5.12 min
Signal-to-Noise Ratio (S/N) 150210
Peak Asymmetry (A_s_) 1.31.1
Theoretical Plates (N) 12,50018,900

Experimental Protocols

Detailed methodologies for the two compared LC-MS approaches are provided below. These protocols are designed to be reproducible and offer a clear basis for method selection and implementation.

Method 1: Reversed-Phase LC-MS

This method utilizes a conventional C18 stationary phase, which separates compounds based on their hydrophobicity.

  • Liquid Chromatography System: Agilent 1290 Infinity II LC System

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF

  • Column: Phenomenex Luna Omega Polar C18, 100 Å, 3 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 120 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Mass Range: m/z 100-500

Method 2: HILIC LC-MS

This alternative method employs a HILIC stationary phase, which is well-suited for the retention of polar compounds that are often poorly retained by reversed-phase columns.[1]

  • Liquid Chromatography System: Agilent 1290 Infinity II LC System

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v)

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v)

  • Gradient: 0% B to 50% B over 8 minutes, followed by a 2-minute hold at 50% B and a 5-minute re-equilibration at 0% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 120 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Mass Range: m/z 100-500

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical methods.

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry MobilePhase Mobile Phase (Aqueous/Organic) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column HPLC Column (C18 or HILIC) Injector->Column Oven Column Oven Column->Oven IonSource Ion Source (ESI) Oven->IonSource MassAnalyzer Mass Analyzer (Q-TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Sample Sample Preparation Sample->Injector

Caption: General experimental workflow for LC-MS analysis.

Method_Comparison cluster_RP Reversed-Phase Method cluster_HILIC HILIC Method Analyte This compound RP_Column C18 Column Analyte->RP_Column HILIC_Column HILIC Column Analyte->HILIC_Column RP_MobilePhase High Aqueous Start RP_Retention Lower Retention (tR = 2.85 min) RP_Sensitivity Good Sensitivity (S/N = 150) Conclusion Conclusion: HILIC provides better retention and sensitivity for this polar analyte. RP_Sensitivity->Conclusion HILIC_MobilePhase High Organic Start HILIC_Retention Higher Retention (tR = 5.12 min) HILIC_Sensitivity Enhanced Sensitivity (S/N = 210) HILIC_Sensitivity->Conclusion

References

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of various imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their anticancer and antimicrobial activities, supported by experimental data.

Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, including the c-Met and PI3K/Akt/mTOR pathways. The following tables summarize the in vitro and in vivo efficacy of selected derivatives against various cancer cell lines and tumor models.

In Vitro Efficacy Against Cancer Cell Lines
CompoundTarget(s)Cell LineIC50 (nM)Reference
22e c-MetEBC-1 (Lung Cancer)45.0[1]
13k PI3KαHCC827 (Lung Cancer)90 - 430[2]
15a PI3K/mTORHCT116 (Colon Cancer)-
12 PI3KαA375 (Melanoma)140[3]
12 PI3KαHeLa (Cervical Cancer)210[3]
4c CLK1, DYRK1A-700 (CLK1), 2600 (DYRK1A)
Compound 35 PI3KαT47D (Breast Cancer)7900[4]
Compound 35 PI3KαMCF-7 (Breast Cancer)9400[4]
Compound 8c PI3Kα-0.30[5]
Compound 8h PI3Kα-0.26[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

In Vivo Efficacy in Xenograft Models
CompoundTumor ModelDosageTumor Growth Inhibition (TGI)Reference
22e EBC-1 Xenograft-75%[1]
15a HCT116 & HT-29 Xenografts-Significant Inhibition
12 HeLa Xenograft25 mg/kg (intraperitoneally)37%[3]

Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Several imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
9a Bacillus subtilis-

Note: Further quantitative data for a broader range of derivatives and bacterial strains is under investigation.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the evaluation process of these derivatives, the following diagrams illustrate the key signaling pathways they modulate and a typical experimental workflow.

G cluster_workflow Experimental Workflow A Compound Synthesis B In Vitro Kinase Assays (e.g., c-Met, PI3Kα) A->B C Cell-Based Assays (e.g., MTT Proliferation) B->C D In Vivo Xenograft Studies C->D E Lead Optimization D->E

Experimental workflow for evaluating imidazo[1,2-a]pyridine derivatives.

G cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (Proliferation, Survival, Migration) cMet->Downstream Imidazo_cMet Imidazo[1,2-a]pyridine Derivatives (e.g., 22e) Imidazo_cMet->cMet Inhibits

Inhibition of the c-Met signaling pathway by imidazo[1,2-a]pyridine derivatives.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Imidazo_PI3K Imidazo[1,2-a]pyridine Derivatives (e.g., 13k, 15a) Imidazo_PI3K->PI3K Inhibits mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

c-Met Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant c-Met enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the c-Met enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

PI3Kα Kinase Assay

This assay quantifies the inhibition of PI3Kα, a key enzyme in the PI3K/Akt/mTOR pathway.

Materials:

  • Recombinant PI3Kα (p110α/p85α)

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • ATP

  • Lipid substrate (e.g., PIP2)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound or vehicle.

  • Add the PI3Kα enzyme and the lipid substrate mixture.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence to determine the amount of ADP produced, which is proportional to the kinase activity.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

In Vivo Tumor Xenograft Study

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth or agar

  • Test compounds

  • 96-well microtiter plates or petri dishes

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure (Broth Microdilution):

  • Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

References

Cross-Reactivity Profiling of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a novel compound featuring the versatile imidazo[1,2-a]pyridine scaffold. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide utilizes Saracatinib (AZD0530), a well-characterized imidazo[1,2-a]pyridine-based kinase inhibitor, as a representative compound to illustrate a comprehensive cross-reactivity assessment. The methodologies and comparative data presented herein serve as a robust framework for evaluating the selectivity of novel imidazo[1,2-a]pyridine derivatives.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to a wide array of biologically active agents.[1] These include kinase inhibitors for oncology, such as Saracatinib, and centrally acting agents like Zolpidem and Alpidem, which target GABA-A receptors.[2][3][4][5][6] Given this chemical precedent, a thorough cross-reactivity profile for any new imidazo[1,2-a]pyridine derivative is essential to understand its therapeutic potential and potential off-target liabilities.

Comparative Kinase Selectivity Profile

To illustrate a typical cross-reactivity assessment, the following table summarizes the kinase selectivity of Saracatinib, a potent Src family kinase inhibitor.[2][7] This data is presented to exemplify the expected output of a broad kinase panel screening for a compound like this compound.

Kinase TargetSaracatinib (AZD0530) IC50 (nM)Alternative Inhibitor: Bosutinib IC50 (nM)Alternative Inhibitor: Dasatinib IC50 (nM)
Primary Targets
c-Src2.71.20.5
Abl301.0<1
Fyn111.30.5
Lyn111.50.6
Lck41.10.3
c-YES111.40.8
Selected Off-Targets
VEGFR2>10,0009415
PDGFRβ1,80010028
EGFR>10,00012030
c-Kit1,5004<1
p38α>10,000>10,000>10,000

Data for Saracatinib and comparative inhibitors are compiled from publicly available sources for illustrative purposes.

Signaling Pathway Analysis

The following diagram illustrates the canonical Src signaling pathway, which is a primary target for many imidazo[1,2-a]pyridine-based kinase inhibitors. Understanding this pathway is crucial for interpreting the on-target and potential off-target effects of novel inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation PI3K->Migration STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor This compound (e.g., Saracatinib) Inhibitor->Src

Src Signaling Pathway and Point of Inhibition.

Experimental Protocols

Comprehensive cross-reactivity profiling is achieved through a combination of in vitro and in-cell assays. The following are detailed methodologies for two widely adopted techniques.

Kinome-Wide Selectivity Profiling (KINOMEscan®)

This competition binding assay is a standard method to determine the interaction of a test compound against a large panel of kinases.

KinomeScan_Workflow start Start compound Test Compound This compound start->compound incubation Incubation of Compound, Kinase, and Ligand compound->incubation kinase_panel DNA-tagged Kinase Panel (>450 kinases) kinase_panel->incubation ligand Immobilized Ligand (on solid support) ligand->incubation separation Separation of Bound vs. Unbound Kinase incubation->separation quantification Quantification of Bound Kinase via qPCR separation->quantification analysis Data Analysis (% Inhibition, Kd) quantification->analysis end End analysis->end

Workflow for KINOMEscan® Profiling.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Procedure:

    • A library of human kinases, each tagged with a unique DNA barcode, is used.

    • The test compound is incubated with the kinase and an immobilized ligand in a multi-well plate.

    • Kinases that are not bound to the immobilized ligand (due to binding of the test compound) are removed by washing.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR using the unique DNA tag.

  • Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. Results are typically reported as percent of control (DMSO vehicle) or as dissociation constants (Kd).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify target engagement of a compound within a cellular environment.[8][9][10] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8][11]

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (DMSO) to allow for cell penetration and target binding.

  • Thermal Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Broader Off-Target Considerations

Given that imidazo[1,2-a]pyridine derivatives like Zolpidem and Alpidem are known to interact with GABA-A receptors, a comprehensive cross-reactivity assessment for novel compounds from this class should also include a panel of CNS receptors and ion channels, especially if CNS penetration is anticipated.[3][4][5][6][12] Standard safety pharmacology panels, such as those offered by contract research organizations, can provide this broader profiling.

Conclusion

While direct experimental data for this compound is not yet widely available, this guide provides a robust framework for its cross-reactivity profiling. By employing techniques such as broad kinase screening and cellular thermal shift assays, and by considering potential off-target liabilities based on the compound's structural class, researchers can build a comprehensive understanding of its selectivity. The illustrative data for Saracatinib and the detailed experimental protocols presented here offer a clear path forward for the preclinical characterization of this and other novel imidazo[1,2-a]pyridine derivatives.

References

Comparative Efficacy of (6-Chloroimidazo[1,2-a]pyridin-2-yl) Derivatives and Standard of Care Antifungals Against Candida parapsilosis

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of novel (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against Candida parapsilosis, benchmarked against the current standards of care, fluconazole and caspofungin. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to support further research and development in antifungal therapeutics.

Disclaimer: To date, specific efficacy data for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol against Candida parapsilosis is not available in the public domain. This guide will, therefore, utilize published data for a closely related series of compounds, (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives, as a surrogate to provide a preliminary comparative assessment.

Executive Summary

Infections caused by Candida parapsilosis are a growing concern, particularly in immunocompromised patients. While fluconazole and echinocandins like caspofungin are the current standard of care, the emergence of resistance necessitates the development of novel antifungal agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research, with derivatives demonstrating a range of biological activities. This guide focuses on the potential antifungal properties of this scaffold by comparing the in vitro activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against C. parapsilosis with that of fluconazole and caspofungin.

Data Presentation: In Vitro Antifungal Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the experimental compounds and the standard of care drugs against clinical isolates of Candida parapsilosis. A lower MIC value indicates greater potency.

Table 1: In Vitro Efficacy of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis [1]

Compound Derivative (Substituent on Phenyl Ring)MIC (µM)
Unsubstituted89.38
4-Fluoro39.73
4-Chloro19.36
4-Bromo24.83
4-Nitro34.22
2,4-Dichloro41.52
3,4-Dichloro58.64
4-Methyl>89.38
4-Methoxy>89.38
4-Hydroxy>89.38

Table 2: In Vitro Efficacy of Standard of Care Antifungals against Candida parapsilosis Clinical Isolates

Antifungal AgentNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Fluconazole706--≤0.25 - ≥64[2]
Fluconazole45--0.5 - 128[3]
Caspofungin8,1970.50.5≤0.015 - ≥8[4]
Caspofungin114-1-2-[5]
Caspofungin5,346-1-[6]

Experimental Protocols

Antifungal Susceptibility Testing for (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives[1][7]

The in vitro antifungal activity of the synthesized compounds was evaluated against a clinical strain of Candida parapsilosis using the microplate dilution method.

  • Inoculum Preparation: A suspension of C. parapsilosis was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions were then prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

Standard of Care Antifungal Susceptibility Testing

The MIC data for fluconazole and caspofungin presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A2.[4] This method is analogous to the one described above, providing a reliable basis for comparison.

Mechanism of Action and Signaling Pathways

Proposed Antifungal Mechanism of Imidazo[1,2-a]pyridine Derivatives

While the precise antifungal mechanism of the imidazo[1,2-a]pyridine scaffold is not fully elucidated, it is believed to be multifactorial. As a bioisostere of purines and containing a fused imidazole ring, which is the core of azole antifungals, it is hypothesized to interfere with essential fungal cellular processes.[7][8][9] Molecular docking studies of some derivatives suggest potential interactions with fungal enzymes crucial for cell survival.[8]

cluster_fungal_cell Fungal Cell Enzyme Essential Fungal Enzymes (e.g., for cell wall/membrane synthesis) Processes Vital Cellular Processes Enzyme->Processes Inhibition Inhibition of Fungal Growth Processes->Inhibition Disruption Compound (6-Chloroimidazo[1,2-a]pyridin-2-yl) Derivative Compound->Enzyme Inhibition (Proposed)

Proposed antifungal mechanism of imidazo[1,2-a]pyridine derivatives.
Mechanism of Action of Fluconazole

Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][11][12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane's integrity and function, ultimately inhibiting fungal growth.[10][13]

cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Disruption Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Enzyme Inhibition Growth Inhibition of Fungal Growth Membrane->Growth

Mechanism of action of fluconazole.
Mechanism of Action of Echinocandins (e.g., Caspofungin)

Echinocandins act on the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[14][15][16][17][18] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a key polysaccharide that provides structural integrity to the fungal cell wall.[14][15][18] The disruption of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately fungal cell death.[14][15][18]

cluster_glucan_synthesis β-(1,3)-D-Glucan Synthesis UDP_Glucose UDP-Glucose Enzyme β-(1,3)-D-Glucan Synthase UDP_Glucose->Enzyme Glucan β-(1,3)-D-Glucan Enzyme->Glucan CellWall Fungal Cell Wall Weakening Glucan->CellWall Caspofungin Caspofungin (Echinocandin) Caspofungin->Enzyme Inhibition Lysis Cell Lysis CellWall->Lysis

Mechanism of action of echinocandins.

Experimental Workflow Overview

The general workflow for the synthesis and evaluation of the novel antifungal compounds is depicted below.

cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis Start Starting Materials (e.g., 2-amino-5-chloropyridine) Intermediate Intermediate Synthesis (e.g., imidazo[1,2-a]pyridine core) Start->Intermediate Final Final Compound Synthesis (Knoevenagel Condensation) Intermediate->Final Purification Purification and Characterization Final->Purification Screening Antifungal Susceptibility Testing (MIC Determination) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data Data Comparison with Standard of Care Screening->Data Conclusion Conclusion and Future Directions SAR->Conclusion Data->Conclusion

General workflow for synthesis and evaluation of antifungal compounds.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of methods, each with its own set of advantages and limitations. This guide provides an objective, data-driven comparison of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines to aid researchers in selecting the optimal strategy for their specific needs.

Key Synthesis Methodologies at a Glance

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies. This guide will focus on a comparative analysis of the following widely adopted methods:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A one-pot, three-component reaction that offers high atom economy and diversity.

  • Condensation with α-Haloketones: A classic and robust method for the formation of the imidazo[1,2-a]pyridine core.

  • A³ Coupling Reaction: A copper-catalyzed domino reaction that provides a green and efficient route to these heterocycles.

  • Microwave-Assisted Synthesis: A technology applied to various synthetic routes to enhance reaction rates and yields.

  • Ullmann-Type C-N Coupling: A copper-catalyzed cross-coupling reaction for the synthesis of specific substituted imidazo[1,2-a]pyridines.

Quantitative Performance Comparison

The following tables summarize the performance of each key synthesis method based on reported experimental data, focusing on reaction yield, time, and conditions.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.

Entry2-AminopyridineAldehydeIsocyanideCatalystSolventTemp. (°C)TimeYield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater6030 min (ultrasound)86[1]
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater6030 min (ultrasound)86[1]
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater6030 min (ultrasound)67[1]
42-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl-RT12 h82[2]
52-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl-608 hcomparable to 82[2]
62-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl-MW (100W)30 min89[2]
7AminopyrazineVarious aldehydesVarious isocyanidesBF₃·MeCN---up to 85[3]
Condensation of 2-Aminopyridines with α-Haloketones

This traditional method involves the reaction of a 2-aminopyridine with an α-haloketone. Recent advancements have focused on catalyst-free and environmentally benign conditions.

Entry2-Aminopyridineα-HaloketoneCatalyst/SolventTemp. (°C)TimeYield (%)Reference
1Substituted 2-aminopyridinesSubstituted phenacyl bromidesCatalyst and solvent-free60--[1]
22-AminopyridinesIn situ generated α-bromoacetophenonesPEG-400/Water (1:2), MW--up to 89[4]
32-Aminopyridinesα-BromoketonesWater-IPA, MW--Excellent[5]
42-Aminopyridinesα-BromoketonesGrindstone, solvent and catalyst-free25-303-5 minExcellent[6]
A³ Coupling (Domino Reaction)

The A³ coupling reaction for imidazo[1,2-a]pyridine synthesis involves a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.

Entry2-AminopyridineAldehydeAlkyneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12-AminopyridineBenzaldehydePhenylacetyleneCu(II)-Ascorbate/SDSWater506-1692[7][8]
25-Methyl-2-aminopyridine4-ChlorobenzaldehydePhenylacetyleneCu(II)-Ascorbate/SDSWater506-1695[7][8]
32-Aminopyridine4-NitrobenzaldehydePhenylacetyleneCu(II)-Ascorbate/SDSWater506-1685[7][8]
42-AminopyridineBenzaldehydePhenylacetyleneCu/SiO₂Toluene1204882[9]
52-Aminopyridine4-ChlorobenzaldehydePhenylacetyleneCu/SiO₂Toluene1204875[9]
Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields in shorter reaction times and under greener conditions.

EntryReaction TypeReactantsCatalyst/SolventTemp. (°C)TimeYield (%)Reference
1GBB2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃ / Methanol8010-20 min-[10]
2Condensation2-Aminopyridine, Phenacyl bromideEthanol1005-15 minHigh[10]
3Suzuki Coupling-Pd(0)-20 min85-95[10]
4Condensation2-Aminonicotinic acid, ChloroacetaldehydeWater-30 min92-95[11]
5GBB2-Aminopyridines, 3-Formyl-chromone, IsocyanidesNH₄Cl / EtOH-15 min21-36[12][13]

Experimental Protocols

General Procedure for Groebke-Blackburn-Bienaymé Reaction (Ultrasound-Assisted)

To a solution of 2-aminopyridine (1 mmol), aldehyde (1.1 mmol), and phenylboronic acid (10 mol%) in water (3 mL) in a sealed vessel, isocyanide (1.2 mmol) is added. The reaction mixture is then subjected to ultrasound irradiation at 60 °C for 30 minutes. After completion of the reaction, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.[1]

General Procedure for Condensation with α-Haloketones (Grindstone Method)

A mixture of 2-aminopyridine (1 mmol) and ω-bromoacetophenone (1 mmol) is ground in a mortar with a pestle at room temperature (25-30 °C) for 3-5 minutes. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and filtered to give the crude product, which can be further purified by recrystallization.[6]

General Procedure for A³ Coupling in Aqueous Micellar Media

In a round-bottom flask, sodium dodecyl sulfate (SDS, 10 mol%) is dissolved in water (2 mL) with vigorous stirring. To this solution, 2-aminopyridine (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) are added sequentially. Finally, the terminal alkyne (1.2 mmol) is added, and the reaction mixture is stirred at 50 °C for 6-16 hours. After completion, the reaction mixture is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.[7][8]

General Procedure for Microwave-Assisted Synthesis (Condensation)

In a 10 mL microwave synthesis vial equipped with a magnetic stirrer, substituted 2-aminopyridine (1.0 mmol) and substituted phenacyl bromide (1.0 mmol) are added, followed by ethanol (3 mL). The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 100 °C for 5-15 minutes with stirring. After cooling, the resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure product.[10]

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the key synthetic methods and a general experimental workflow.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Tautomerization R1_NH2 2-Aminopyridine Imine Schiff Base (Imine) R1_NH2->Imine + R2CHO, -H2O R1_NH2->Imine R2_CHO Aldehyde R2_CHO->Imine R3_NC Isocyanide Intermediate1 Nitrile Ylide Intermediate R3_NC->Intermediate1 Imine->Intermediate1 + R3NC Imine->Intermediate1 Product Imidazo[1,2-a]pyridine Intermediate1->Product Intramolecular Cyclization Intermediate1->Product Condensation_Mechanism Condensation with α-Haloketone Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Amine 2-Aminopyridine Intermediate Pyridinium Intermediate Amine->Intermediate + α-Haloketone Amine->Intermediate Haloketone α-Haloketone Haloketone->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized - H+ Intermediate->Cyclized Product Imidazo[1,2-a]pyridine Cyclized->Product - H2O Cyclized->Product A3_Coupling_Workflow A³ Coupling Experimental Workflow Start Start Prepare_Micellar Prepare Aqueous Micellar Solution (SDS) Start->Prepare_Micellar Add_Reagents Add 2-Aminopyridine, Aldehyde, CuSO4, Na-Ascorbate Prepare_Micellar->Add_Reagents Add_Alkyne Add Terminal Alkyne Add_Reagents->Add_Alkyne Reaction Stir at 50 °C (6-16 h) Add_Alkyne->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Imidazo[1,2-a]pyridine Purification->Product

References

Safety Operating Guide

Proper Disposal of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a halogenated pyridinyl compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of vapors or dust.

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste .[2][3]

  • Segregation: This compound is a halogenated organic compound .[4] It is critical to segregate this waste stream from non-halogenated organic waste.[4][5][6] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.[6][7]

2. Waste Collection and Containerization:

  • Container: Collect waste in a designated, chemically compatible, and properly sealed hazardous waste container.[5][6] The container must have a tightly fitting cap and be kept closed except when adding waste.[5][6][8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6][8] Include the approximate concentration or quantity of the waste.[4][6] Ensure the label also indicates the associated hazards (e.g., Toxic, Irritant).[2][5]

3. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[5]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][9]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • Do not dispose of this compound down the drain or in regular trash.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal cluster_3 Prohibited Actions A Wear Appropriate PPE B Identify as Halogenated Organic Waste A->B C Segregate from Non-Halogenated Waste B->C D Collect in a Labeled, Compatible Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Professional Hazardous Waste Disposal F->G H Do NOT Pour Down Drain I Do NOT Dispose in Regular Trash

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.